alpha-Hydroxytriazolam
Description
Structure
3D Structure
Properties
IUPAC Name |
[8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUYWUDMVCLHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958284 | |
| Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37115-45-0 | |
| Record name | alpha-Hydroxytriazolam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [8-Chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50958284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Hydroxytriazolam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-HYDROXYTRIAZOLAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J53Y2M2SAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
α-Hydroxytriazolam: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Hydroxytriazolam is the primary active metabolite of the short-acting benzodiazepine, triazolam. Understanding its synthesis and characterizing its physicochemical properties are crucial for metabolism studies, forensic analysis, and the development of new therapeutics. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological mechanism of action of α-hydroxytriazolam. While a detailed, publicly available synthesis protocol is scarce, a plausible synthetic route is proposed based on established chemistry for related triazolobenzodiazepines. This document also collates available analytical data and outlines the established signaling pathway for benzodiazepines.
Synthesis of α-Hydroxytriazolam
The primary route of formation of α-hydroxytriazolam in vivo is through the hepatic metabolism of triazolam, a process catalyzed by cytochrome P450 3A (CYP3A) enzymes. This metabolic pathway involves the hydroxylation of the methyl group at the 1-position of the triazolo ring.
Proposed Synthesis of α-Hydroxytriazolam:
The proposed synthesis would involve a two-step process:
-
Formation of the Benzodiazepine-2-thione Intermediate: The synthesis would likely start from 2-amino-5-chloro-2'-chlorobenzophenone, which is the precursor for triazolam. This would be converted to the corresponding 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-thione.
-
Condensation and Cyclization: The thione intermediate would then be reacted with glycolic acid hydrazide (hydroxyacetic acid hydrazide) in a suitable solvent, such as n-butanol, under reflux. This reaction would lead to the formation of the triazole ring and the introduction of the hydroxymethyl group at the 1-position, yielding α-hydroxytriazolam.
A visual representation of this proposed synthesis workflow is provided below.
Characterization of α-Hydroxytriazolam
The characterization of α-hydroxytriazolam is essential for its identification and quantification in biological and chemical samples. The primary analytical techniques employed are mass spectrometry and chromatography.
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the sensitive and specific detection of α-hydroxytriazolam. The following table summarizes key mass spectrometric data.
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₂Cl₂N₄O | --INVALID-LINK-- |
| Molecular Weight | 359.2 g/mol | --INVALID-LINK-- |
| MS/MS Ion Transitions (m/z) | 359.0 → 331.0 | N/A |
| 359.0 → 308.3 | N/A | |
| 359.0 → 111.2 | N/A |
Spectroscopic Data
Detailed public-domain spectroscopic data for α-hydroxytriazolam is limited.
-
Infrared (IR) Spectroscopy: The PubChem database indicates the availability of FTIR spectra (KBr pellet and ATR-IR) for α-hydroxytriazolam, however, detailed spectra with peak assignments are not provided.
Chromatographic Data
| Parameter | Value | Reference |
| Kovats Retention Index | 3020 (Standard non-polar column) | --INVALID-LINK-- |
Experimental Protocols
Detailed experimental protocols for the synthesis of α-hydroxytriazolam are not publicly available. The following is a generalized protocol for the LC-MS/MS analysis of α-hydroxytriazolam in biological matrices, based on common practices in the field.
Protocol: LC-MS/MS Analysis of α-Hydroxytriazolam in Plasma
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of plasma, add an internal standard (e.g., α-hydroxytriazolam-d4).
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol (B129727) in water).
-
Elute the analyte with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the precursor and product ion transitions for α-hydroxytriazolam and the internal standard (as listed in the table above).
-
Collision Energy: Optimize for each transition.
-
Biological Signaling Pathway
α-Hydroxytriazolam, like its parent compound triazolam and other benzodiazepines, exerts its pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.
Benzodiazepines bind to a specific allosteric site on the GABAₐ receptor, which is distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus resulting in the sedative, anxiolytic, and anticonvulsant effects.
Conclusion
α-Hydroxytriazolam is a key metabolite in the pharmacology of triazolam. While its chemical synthesis is not widely documented, established principles of triazolobenzodiazepine chemistry provide a clear path for its laboratory preparation. Its characterization is well-established through LC-MS/MS, although detailed public spectroscopic data remains sparse. The biological activity of α-hydroxytriazolam is consistent with the known mechanism of benzodiazepines, acting as a positive allosteric modulator of the GABAₐ receptor. This guide provides a foundational resource for researchers and professionals working with this important compound.
References
In vivo metabolism of triazolam to α-Hydroxytriazolam
An In-Depth Technical Guide on the In Vivo Metabolism of Triazolam to α-Hydroxytriazolam
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triazolam, a short-acting benzodiazepine, is primarily used for the short-term management of insomnia. Its clinical efficacy and duration of action are largely dictated by its rapid and extensive metabolism. The primary metabolic pathway involves hydroxylation to form two major metabolites: α-hydroxytriazolam and 4-hydroxytriazolam (B1202207). This process is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, with minor contributions from CYP3A5. The resulting hydroxylated metabolites, particularly α-hydroxytriazolam which possesses some pharmacological activity, are subsequently conjugated with glucuronic acid and eliminated, mainly through urine. Understanding the nuances of this metabolic pathway is critical for predicting drug-drug interactions, assessing pharmacokinetic variability in different populations, and ensuring the safe and effective use of triazolam. This guide provides a comprehensive overview of the in vivo metabolism of triazolam, focusing on the formation of α-hydroxytriazolam, and includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic and experimental processes.
Metabolic Pathway of Triazolam
The biotransformation of triazolam is a two-phase process. Phase I involves oxidation, and Phase II consists of conjugation.
Phase I Metabolism: Hydroxylation The initial and rate-limiting step in triazolam's metabolism is hydroxylation, catalyzed almost exclusively by the CYP3A subfamily of enzymes located primarily in the liver and small intestine.[1][2][3]
-
Primary Metabolites : This enzymatic reaction yields two main metabolites: α-hydroxytriazolam (also referred to as 1'-hydroxytriazolam) and 4-hydroxytriazolam.[4][5]
-
Enzymatic Contribution : Cytochrome P450 3A4 (CYP3A4) is the principal enzyme responsible for the formation of both metabolites.[4][6][7] Recombinant CYP3A4 and CYP3A5 have both demonstrated the ability to produce these metabolites, although the metabolic activity of CYP3A5 is generally lower than that of CYP3A4.[6] The formation of both α-hydroxy and 4-hydroxy metabolites is considered to contribute almost equally to the intrinsic clearance of the parent drug.[8]
Phase II Metabolism: Glucuronidation Following hydroxylation, α-hydroxytriazolam and 4-hydroxytriazolam undergo Phase II conjugation.
-
Conjugation Reaction : The hydroxylated metabolites are conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes to form water-soluble glucuronide conjugates.[1][2][3] While specific UGT isoforms involved in triazolam metabolite conjugation are not extensively detailed in the literature, UGTs are a major pathway for Phase II metabolism of many drugs.[9][10]
-
Excretion : These inactive glucuronide conjugates are then primarily excreted in the urine.[1][3] Urinary excretion accounts for approximately 80% of a triazolam dose, with the two primary hydroxylated metabolites making up about 79.9% of this excretion.[2][3] α-hydroxytriazolam is the major urinary metabolite.[5]
References
- 1. medicine.com [medicine.com]
- 2. pfizermedical.com [pfizermedical.com]
- 3. Halcion (Triazolam): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Triazolam substrate inhibition: evidence of competition for heme-bound reactive oxygen within the CYP3A4 active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triazolam disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]
- 10. simpleandpractical.com [simpleandpractical.com]
Pharmacological Activity of α-Hydroxytriazolam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological activity of α-hydroxytriazolam, the principal active metabolite of the short-acting benzodiazepine (B76468), triazolam. While specific quantitative binding affinities and in vivo potency data are not extensively available in publicly accessible literature, this document synthesizes existing comparative data to elucidate its pharmacological profile. This guide covers the mechanism of action, pharmacodynamic and pharmacokinetic properties, and detailed experimental methodologies relevant to its study. All information is intended for research and drug development professionals.
Introduction
Triazolam is a potent triazolobenzodiazepine utilized for the short-term management of severe insomnia.[1] Its clinical effects are characterized by a rapid onset and short duration of action, which is largely dictated by its metabolic profile.[1] Triazolam is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 3A4 (CYP3A4), to form two major metabolites: α-hydroxytriazolam and 4-hydroxytriazolam (B1202207).[2] Of these, α-hydroxytriazolam is the principal active metabolite, retaining significant pharmacological activity, whereas 4-hydroxytriazolam is considered virtually inactive.[3] Understanding the pharmacological profile of α-hydroxytriazolam is crucial for a complete comprehension of the overall effects of triazolam administration.
Mechanism of Action
Like its parent compound, α-hydroxytriazolam exerts its pharmacological effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[4] The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast synaptic inhibition in the central nervous system.[5]
α-Hydroxytriazolam binds to the benzodiazepine site, a distinct allosteric site located at the interface of the α and γ subunits of the GABA-A receptor.[4] This binding event does not open the chloride channel directly but rather enhances the affinity of the receptor for its endogenous ligand, GABA.[6] The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes the neuron less excitable and less likely to fire an action potential, producing the characteristic central nervous system depressant effects of benzodiazepines, including sedation, hypnosis, and anxiolysis.[6]
Pharmacodynamics
The pharmacodynamic profile of α-hydroxytriazolam is characterized by its sedative and anticonvulsant properties. Direct quantitative data on its receptor binding affinity and in vivo potency are scarce in the literature. However, comparative studies provide valuable insights into its activity relative to triazolam.
Receptor Binding and Potency
In Vivo Activity
Animal studies have confirmed the central nervous system activity of α-hydroxytriazolam. It has demonstrated both sedative and anticonvulsant effects in mice.[7] The specific ED50 values for these effects are not reported in the available literature, but its activity is significant enough to contribute to the overall pharmacological profile of triazolam.
| Compound | Receptor Target | Relative Potency | Observed In Vivo Effects (Mice) | Reference |
| α-Hydroxytriazolam | GABA-A | Retains much of the activity of triazolam; Less potent than triazolam. | Sedative, Anticonvulsant | [2][3][7] |
| Triazolam (Parent) | GABA-A | High | Sedative, Hypnotic, Anticonvulsant | [2][3] |
| 4-Hydroxytriazolam | GABA-A | Virtually devoid of effect | N/A | [3] |
| α,4-Dihydroxytriazolam | GABA-A | >300 times less potent than triazolam | Weak | [2] |
Pharmacokinetics
The pharmacokinetic profile of α-hydroxytriazolam is intrinsically linked to the metabolism of its parent drug, triazolam.
Metabolism
Triazolam undergoes rapid and extensive first-pass metabolism in the liver and intestine, primarily mediated by the CYP3A4 enzyme.[2] This process involves hydroxylation at two main positions, leading to the formation of α-hydroxytriazolam and 4-hydroxytriazolam.[2] Subsequently, these hydroxylated metabolites are conjugated with glucuronic acid to form water-soluble glucuronides, which are then excreted in the urine.[2]
References
- 1. Anxiolytic-like action in mice treated with nitrous oxide and oral triazolam or diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
α-Hydroxytriazolam mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of α-Hydroxytriazolam
Introduction
α-Hydroxytriazolam is the principal active metabolite of triazolam, a short-acting tranquilizer of the triazolobenzodiazepine class.[1][2][3] Triazolam is primarily used for the short-term treatment of severe insomnia.[1][4] Following administration, triazolam is rapidly metabolized by the liver, primarily through cytochrome P450 3A (CYP3A) enzymes, into α-hydroxytriazolam and 4-hydroxytriazolam (B1202207).[4][5] As an active metabolite, α-hydroxytriazolam contributes to the overall pharmacological profile of the parent compound, exhibiting sedative and anticonvulsant properties.[1][2] This document provides a detailed examination of the molecular mechanism of action of α-hydroxytriazolam, focusing on its interaction with the GABA-A receptor, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action: Positive Allosteric Modulation of the GABA-A Receptor
The primary mechanism of action for α-hydroxytriazolam, consistent with all benzodiazepines, is the potentiation of the effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][4]
-
GABA-A Receptor Structure and Function: The GABA-A receptor is a pentameric ligand-gated ion channel, composed of five subunits arranged around a central chloride (Cl⁻) ion pore.[6][7] The most common receptor composition includes α, β, and γ subunits.[6][7] The binding of the endogenous ligand GABA to its sites, located at the interface between α and β subunits, triggers a conformational change that opens the channel, allowing Cl⁻ ions to flow into the neuron.[4][7] This influx of negative ions leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[4][7]
-
Allosteric Modulation by α-Hydroxytriazolam: α-Hydroxytriazolam does not bind to the same site as GABA (the orthosteric site). Instead, it binds to a distinct allosteric site known as the benzodiazepine (B76468) (BZD) binding site, located at the interface between the α and γ subunits.[4][7] This binding induces a conformational change in the GABA-A receptor that increases the affinity of GABA for its own binding site.[4][7] This action is described as positive allosteric modulation (PAM).[8] By enhancing GABA's binding, α-hydroxytriazolam increases the frequency of the chloride channel opening, but not the duration of each opening or the conductance of the channel.[8] The resulting enhanced Cl⁻ influx potentiates GABA's natural inhibitory effect, leading to the sedative, anxiolytic, and anticonvulsant properties associated with the drug.[1][4]
Caption: GABA-A Receptor Signaling Pathway modulated by α-Hydroxytriazolam.
Quantitative Data
While specific binding affinity data for α-hydroxytriazolam is not as widely published as for its parent compound, its activity is well-established. The pharmacokinetics of triazolam are crucial for understanding the availability and effects of its active metabolites.
Table 1: Pharmacokinetic Parameters of Triazolam and Its Metabolites
| Parameter | Value | Species | Notes | Source |
|---|---|---|---|---|
| Triazolam | ||||
| Peak Plasma Level (Tmax) | ~2 hours | Human | Following oral administration. | [5] |
| Elimination Half-Life (t½) | 1.5 - 5.5 hours | Human | [5] | |
| Metabolism | Hepatic (CYP3A mediated) | Human | Forms α-hydroxytriazolam and 4-hydroxytriazolam. | [4][5] |
| α-Hydroxytriazolam | ||||
| Excretion | Rapid | Human | Majority excreted within 12 hours post-ingestion. | [9] |
| Urinary Metabolite | Major metabolite | Human | Accounts for ~70% of the dose (as glucuronide). | [10] |
| Activity | Active | Human | Possesses anticonvulsant and sedative effects. |[1][2] |
Table 2: Binding Affinity of Related Benzodiazepines at GABA-A Receptor Subtypes Data for α-hydroxytriazolam is limited; data for structurally similar compounds are provided for context.
| Compound | Receptor Subtype | Kᵢ (nM) | Assay Type | Source |
|---|---|---|---|---|
| Triazolam-like (Compound 2-S) | α1β3γ2 | 26.3 ± 4.5 | Radioligand Displacement ([³H]flunitrazepam) | [11] |
| Triazolam-like (Compound 2-S) | α2β3γ2 | 1.8 ± 0.3 | Radioligand Displacement ([³H]flunitrazepam) | [11] |
| Triazolam-like (Compound 2-S) | α3β3γ2 | 10.5 ± 0.8 | Radioligand Displacement ([³H]flunitrazepam) | [11] |
| Triazolam-like (Compound 2-S) | α5β3γ2 | 1.1 ± 0.1 | Radioligand Displacement ([³H]flunitrazepam) | [11] |
| Diazepam | α1β3γ2 | 1.53 | Radioligand Displacement ([³H]flumazenil) |[12] |
Experimental Protocols
The mechanism of action of GABA-A receptor modulators like α-hydroxytriazolam is primarily investigated through receptor binding assays and electrophysiological studies.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
1. Receptor Membrane Preparation: a. Euthanize male Sprague-Dawley rats and rapidly dissect the cerebral cortex on ice. b. Homogenize the tissue in 10 volumes of ice-cold assay buffer (50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes. e. Resuspend the pellet in fresh assay buffer and repeat the centrifugation three times to wash the membranes. f. Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay). Store at -80°C.[13]
2. Binding Assay Procedure: a. Prepare serial dilutions of the test compound (α-hydroxytriazolam). b. In triplicate, set up assay tubes with a final volume of 0.5 mL containing:
- Total Binding: Assay buffer, a fixed concentration of radioligand (e.g., 1-2 nM [³H]Flumazenil), and receptor membrane preparation (~100 µg protein).[12][13]
- Non-specific Binding (NSB): Same as Total Binding, but with the addition of a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).[13]
- Competition: Same as Total Binding, but with the addition of varying concentrations of α-hydroxytriazolam. c. Incubate the tubes for 30-60 minutes at 30°C to reach equilibrium.[12]
3. Separation and Quantification: a. Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. b. Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.[13] c. Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
4. Data Analysis: a. Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). b. Plot the percentage of specific binding against the logarithm of the α-hydroxytriazolam concentration. c. Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value. d. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]
Caption: Workflow for a competitive radioligand binding assay.
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the ion flow through GABA-A channels in response to GABA and its modulation by compounds like α-hydroxytriazolam.
1. Cell Preparation: a. Use cells expressing GABA-A receptors, such as cultured primary neurons or a stable cell line (e.g., HEK293 cells transfected with specific GABA-A receptor subunits α, β, and γ).[14][15] b. Plate cells on coverslips suitable for microscopy and allow them to adhere.
2. Recording Setup and Solutions: a. Mount the coverslip in a recording chamber on an inverted microscope. b. Continuously perfuse the chamber with an extracellular solution (in mM: 138 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 5.6 Glucose; pH 7.4).[15] c. Prepare a micropipette (resistance 4-7 MΩ) filled with intracellular solution (in mM: 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH 7.2).[15][16]
3. Recording Procedure: a. Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) seal. b. Rupture the cell membrane under the pipette to achieve the whole-cell configuration. c. Voltage-clamp the cell at a holding potential of -60 mV or -80 mV.[15] d. Apply a sub-maximal concentration of GABA (e.g., EC₃-EC₂₀) using a rapid perfusion system to elicit a baseline inward Cl⁻ current.[14] e. After establishing a stable baseline response to GABA, co-apply the same concentration of GABA with varying concentrations of α-hydroxytriazolam. f. Ensure a sufficient washout period with the extracellular solution between applications.
4. Data Analysis: a. Measure the peak amplitude of the inward current elicited by GABA alone and by GABA plus α-hydroxytriazolam. b. Calculate the potentiation as a percentage increase over the baseline GABA response: Potentiation (%) = ((I_GABA+Modulator / I_GABA) - 1) * 100. c. Plot the percentage potentiation against the logarithm of the α-hydroxytriazolam concentration to generate a dose-response curve and determine the EC₅₀ for potentiation.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Conclusion
α-Hydroxytriazolam, the primary active metabolite of triazolam, exerts its pharmacological effects through a well-defined mechanism of action. It functions as a positive allosteric modulator of the GABA-A receptor, binding to the benzodiazepine site to enhance the inhibitory effects of the endogenous neurotransmitter GABA. This potentiation of GABAergic neurotransmission underlies its sedative and anticonvulsant properties. The study of its specific binding affinities and modulatory effects, through techniques like radioligand binding assays and patch-clamp electrophysiology, is fundamental to fully characterizing its contribution to the clinical profile of triazolam and for the development of new therapeutics targeting the GABA-A receptor.
References
- 1. Triazolam - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. alpha-Hydroxytriazolam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 4. What is the mechanism of Triazolam? [synapse.patsnap.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. Urinary excretion profiles of two major triazolam metabolites, this compound and 4-hydroxytriazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary screening for alpha-OH triazolam by FPIA and EIA with confirmation by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moleculardevices.com [moleculardevices.com]
- 16. huguenardlab.stanford.edu [huguenardlab.stanford.edu]
α-Hydroxytriazolam: A Technical Guide to its Discovery, Metabolism, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of α-hydroxytriazolam, the principal active metabolite of the short-acting hypnotic, triazolam. The document details the historical context of its discovery, stemming from the metabolic studies of its parent compound. It elaborates on the biochemical pathways governing its formation, primarily through cytochrome P450 3A4 (CYP3A4), and presents its pharmacokinetic profile in comparison to triazolam. Detailed experimental protocols for in vitro metabolism studies and analytical quantification in biological matrices are provided. Furthermore, this guide includes structured data tables for key quantitative parameters and visual diagrams generated using Graphviz to illustrate metabolic and experimental workflows, offering a thorough resource for researchers in pharmacology, drug metabolism, and analytical chemistry.
Discovery and Historical Context
The discovery of α-hydroxytriazolam is intrinsically linked to the development and metabolic profiling of its parent drug, triazolam. Triazolam, a triazolobenzodiazepine, was patented in 1970 and subsequently approved for use in the United States in 1982 for the short-term treatment of insomnia.[1] As with all new chemical entities, understanding its metabolic fate was a critical component of its preclinical and clinical development.
Early metabolic studies in the late 1970s and early 1980s in animal models, such as rats and dogs, were foundational in identifying the biotransformation products of triazolam. A 1976 study identified several metabolites, with 1'-hydroxytriazolam (an alternative nomenclature for α-hydroxytriazolam) and 4-hydroxytriazolam (B1202207) being major products in dogs.[2] These initial investigations utilized radiolabeled triazolam to trace and identify its metabolites in urine, feces, and plasma.[2] Subsequent research confirmed that α-hydroxytriazolam is a significant human metabolite.[3][4] It was determined to be an active metabolite, although with a shorter duration of action and less potency compared to triazolam itself.[5][6] This characteristic contributes to the short overall duration of action of triazolam and a generally lower incidence of "hangover" effects the following day.[6]
Metabolic Pathway
α-Hydroxytriazolam is formed from triazolam primarily in the liver through an oxidative metabolic process.
Enzymatic Conversion
The biotransformation of triazolam to α-hydroxytriazolam is catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A4 isoform.[7][8] This enzyme facilitates a hydroxylation reaction at the methyl group of the triazolo ring of the triazolam molecule. Concurrently, CYP3A4 also produces 4-hydroxytriazolam.[7][8] While both CYP3A4 and CYP3A5 can metabolize triazolam, CYP3A4 is the major contributor.[8] The Vmax/Km ratios for the formation of α-hydroxytriazolam and 4-hydroxytriazolam are nearly identical, suggesting that both pathways contribute almost equally to the intrinsic clearance of triazolam.[7]
Caption: Workflow for in vitro metabolism of Triazolam.
Quantification of α-Hydroxytriazolam by LC-MS/MS
This protocol is a generalized procedure based on published methods for the analysis of triazolam and its metabolites in biological fluids like plasma or urine. [9] Objective: To quantify the concentration of α-hydroxytriazolam in a biological matrix.
Materials:
-
Biological sample (plasma, urine)
-
Internal standard (IS), e.g., α-hydroxytriazolam-d4
-
Extraction solvent (e.g., methyl tert-butyl ether)
-
LC-MS/MS system with a C18 column
-
Mobile phase A: e.g., 0.1% formic acid in water
-
Mobile phase B: e.g., 0.1% formic acid in acetonitrile
-
Ammonium acetate (B1210297) buffer (for urine samples, if enzymatic hydrolysis is needed)
-
β-glucuronidase (for urine samples)
Procedure:
-
Sample Pre-treatment (for urine):
-
To 1 mL of urine, add buffer and β-glucuronidase.
-
Incubate to hydrolyze glucuronide conjugates (e.g., 60 minutes at 50°C).
-
-
Extraction:
-
Spike the sample (hydrolyzed urine or plasma) with the internal standard.
-
Perform liquid-liquid extraction by adding the extraction solvent, vortexing, and centrifuging.
-
Alternatively, use solid-phase extraction (SPE) for sample clean-up.
-
-
Evaporation and Reconstitution:
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a gradient elution on a C18 column.
-
Detect and quantify the analytes using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.
-
Table 3: Example LC-MS/MS Parameters for α-Hydroxytriazolam Analysis
| Parameter | Value | Reference(s) |
| Column | C18 reversed-phase | [9] |
| Mobile Phase | Acetonitrile/Water with Formic Acid | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| MRM Transition (m/z) | 359.0 → 331.0 or 359.0 -> 308.3 | [9] |
| Internal Standard | α-hydroxytriazolam-d4 | [9] |
Signaling Pathway
α-Hydroxytriazolam, like its parent compound triazolam, exerts its pharmacological effects by modulating the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.
GABA-A Receptor Modulation
Triazolam and α-hydroxytriazolam are positive allosteric modulators of the GABA-A receptor. [10]They bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (B76468) site. This binding enhances the effect of GABA by increasing the frequency of chloride channel opening in response to GABA binding. The influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the sedative, hypnotic, and anxiolytic effects.
dot
Caption: Mechanism of action at the GABA-A receptor.
Conclusion
α-Hydroxytriazolam is a clinically relevant, active metabolite of triazolam. Its discovery was a direct result of essential drug metabolism studies conducted during the development of its parent compound. Characterized by its formation via CYP3A4-mediated hydroxylation, it possesses a pharmacological profile similar to triazolam but with reduced potency and duration of action. The analytical methods for its quantification are robust and sensitive, enabling detailed pharmacokinetic and toxicological assessments. A thorough understanding of the metabolism, activity, and analysis of α-hydroxytriazolam is crucial for a complete comprehension of the clinical pharmacology of triazolam and for the development of future drugs metabolized through similar pathways.
References
- 1. Theoretical calculation of triazolam hydroxylation and endogenous steroid inhibition in the active site of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of 8-chloro-6-(o-chlorophenyl)-1-methyl-4H-s-triazolo [4,3-alpha] [1,4]benzodiazepine, triazolam, a new central depressant. II. Identification and determination of metabolites in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolam pharmacokinetics after intravenous, oral, and sublingual administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Testing: Benzodiazepines - Mayo Clinic Laboratories [qa.backend.mayocliniclabs.com]
- 5. Comparison of the effects of intravenously administered midazolam, triazolam and their hydroxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Triazolam: a review of its pharmacological properties and therapeutic efficacy in patients with insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of midazolam, triazolam, nifedipine, and testosterone by human liver microsomes and recombinant cytochromes p450: role of cyp3a4 and cyp3a5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triazolam - Wikipedia [en.wikipedia.org]
α-Hydroxytriazolam CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of α-Hydroxytriazolam, a primary active metabolite of the short-acting benzodiazepine (B76468), triazolam. This document summarizes its chemical identifiers, analytical methodologies, and metabolic context, presenting key data in a structured format for scientific and research applications.
Core Identifiers and Chemical Properties
α-Hydroxytriazolam is categorized as a benzodiazepine and is a critical analyte in clinical and forensic toxicology.[1] The following table summarizes its key identifiers and physicochemical properties.
| Identifier Type | Value |
| CAS Number | 37115-45-0[1][2] |
| PubChem CID | 1963[3] |
| Molecular Formula | C₁₇H₁₂Cl₂N₄O[1][2][3] |
| Molecular Weight | 359.21 g/mol [2][4] |
| IUPAC Name | [8-chloro-6-(2-chlorophenyl)-4H-[1][3][4]triazolo[4,3-a][1][4]benzodiazepin-1-yl]methanol[3] |
| InChI | 1S/C17H12Cl2N4O/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)20-8-15-21-22-16(9-24)23(14)15/h1-7,24H,8-9H2[1][2] |
| InChIKey | BHUYWUDMVCLHND-UHFFFAOYSA-N[1][2] |
| SMILES | OCc1nnc2CN=C(c3ccccc3Cl)c4cc(Cl)ccc4-n12[2] |
| Synonyms | 1-Hydroxymethyltriazolam, alpha-hydroxytriazolam[3][4] |
Metabolic Pathway and Mechanism of Action
α-Hydroxytriazolam is a major metabolite of triazolam, formed through hydroxylation, a process primarily catalyzed by the cytochrome P450 3A (CYP3A) enzyme system in the liver.[5][6] Triazolam itself is a potent central nervous system depressant that enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, and anticonvulsant effects.[7][8] As a metabolite, α-hydroxytriazolam's activity is of clinical interest, although it is generally considered to be of minor clinical significance compared to the parent compound.[7]
The general mechanism involves the binding of the benzodiazepine to the benzodiazepine site on the GABA-A receptor, which increases the affinity of GABA for its binding site. This, in turn, increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.[8]
Metabolism of Triazolam to α-Hydroxytriazolam.
Experimental Protocols: Analytical Methodologies
The quantification of α-Hydroxytriazolam in biological matrices is crucial for pharmacokinetic studies and forensic analysis. The most common and sensitive methods involve liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Analysis of α-Hydroxytriazolam in Human Plasma and Urine by LC-MS/MS
This method allows for the simultaneous determination of triazolam and its major metabolites, α-hydroxytriazolam and 4-hydroxytriazolam.
-
Sample Preparation:
-
Chromatographic Separation:
-
An ODS (C18) reversed-phase column is typically used.[1]
-
A common mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate (B1210297), pH 4.0, or water with 0.2% formic acid).[1][3]
-
A linear gradient can be applied, for instance, starting with a 50:50 mixture of 50 mM ammonium acetate (pH 4.0) and methanol (B129727), and transitioning to 100% methanol over 15 minutes.[1]
-
-
Mass Spectrometric Detection:
-
Detection is performed using a triple-quadrupole tandem mass spectrometer.
-
Positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be utilized.[1]
-
Quantification is achieved through multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions. For α-Hydroxytriazolam, a common transition is m/z 359.0 → 331.0.[3]
-
-
Quantification:
Analysis of α-Hydroxytriazolam in Hair by LC-MS/MS
This method is suitable for detecting past exposure to triazolam.
-
Sample Preparation:
-
Decontaminated hair samples (approximately 20 mg) are incubated in a phosphate (B84403) buffer (pH 8.4) at 45°C overnight to release the analytes.
-
An internal standard (e.g., α-hydroxytriazolam-d4) is added.
-
Liquid-liquid extraction is performed using a solvent such as ethyl ether.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Separation can be achieved on a PFP (pentafluorophenyl) column with a mobile phase of acetonitrile and 20 mM ammonium acetate (e.g., 7:3, v/v).
-
Detection is carried out by MRM on a triple-quadrupole mass spectrometer.
-
The limit of detection for α-Hydroxytriazolam in hair can be as low as 5 pg/mg.
-
Analytical workflow for α-Hydroxytriazolam.
References
- 1. A highly sensitive method to quantify triazolam and its metabolites with liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shimadzu.com [shimadzu.com]
- 3. researchgate.net [researchgate.net]
- 4. Urinalysis of alpha-hydroxyalprazolam, this compound, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Triazolam - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Triazolam? [synapse.patsnap.com]
α-Hydroxytriazolam: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Foreword
α-Hydroxytriazolam is the primary active metabolite of the short-acting hypnotic triazolam. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of robust analytical methods, the interpretation of pharmacokinetic and pharmacodynamic data, and the formulation of potential future drug products. This technical guide provides a comprehensive overview of the available scientific literature concerning the solubility and stability of α-hydroxytriazolam, supplemented with detailed experimental protocols adapted from studies on analogous compounds due to the limited specific data on this metabolite.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent bioavailability. While specific quantitative data for the aqueous solubility of α-hydroxytriazolam across a range of pH values is not extensively available in the public domain, qualitative and semi-quantitative data have been reported.
Qualitative and Semi-Quantitative Solubility
Available data indicates that α-hydroxytriazolam exhibits solubility in various organic solvents. This information is crucial for the development of analytical methods and for pre-formulation studies.
| Solvent | Solubility Description | Concentration Range (if available) |
| DMSO | Soluble | Not specified |
| Methanol | Soluble | Not specified |
| Ethanol | Slightly soluble | 0.1 - 1 mg/mL |
Table 1: Qualitative and Semi-Quantitative Solubility of α-Hydroxytriazolam
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the equilibrium solubility of a compound like α-hydroxytriazolam, adapted from standard pharmaceutical guidelines.
Objective: To determine the equilibrium solubility of α-hydroxytriazolam in various aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) at a constant temperature (e.g., 25°C or 37°C).
Materials:
-
α-Hydroxytriazolam reference standard
-
Phosphate buffered saline (PBS) at various pH values
-
Calibrated pH meter
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.45 µm PVDF)
-
High-performance liquid chromatography (HPLC) system with UV detector or a mass spectrometer (MS)
Procedure:
-
Prepare a series of aqueous buffers at the desired pH values.
-
Add an excess amount of α-hydroxytriazolam to a known volume of each buffer in a sealed vial. The excess solid should be visible.
-
Place the vials in a shaker incubator set to a constant temperature and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After incubation, allow the vials to stand to let the undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase) to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of α-hydroxytriazolam in the diluted filtrate using a validated HPLC-UV or LC-MS method.
-
Repeat the experiment in triplicate for each pH condition.
Stability Profile
The chemical stability of α-hydroxytriazolam is a critical quality attribute that can be influenced by various environmental factors such as pH, temperature, light, and oxidizing agents. Understanding its degradation pathways is essential for establishing appropriate storage conditions and shelf-life.
Stability in Biological Matrices
Studies have investigated the stability of α-hydroxytriazolam in various biological matrices under typical storage conditions.
| Matrix | Storage Condition | Observation |
| Postmortem Blood | 4°C or -20°C | α-Hydroxytriazolam concentration decreased over an 8-month period, indicating it is one of the less stable benzodiazepines in this matrix. |
| Urine | 4°C or -20°C | α-Hydroxytriazolam was more stable in urine compared to postmortem blood over an 8-month period. |
| Working Solution | Ambient (25°C) | Stable for at least 4 hours in the working solution (specific composition not detailed but likely a mixture of aqueous and organic solvents for LC-MS analysis).[1] |
| Autosampler | Not specified | Stable for at least 12 hours in the autosampler.[1] |
Table 2: Stability of α-Hydroxytriazolam in Various Matrices and Solutions
Forced Degradation Studies
The following protocol outlines a general approach for conducting forced degradation studies on a benzodiazepine (B76468) metabolite like α-hydroxytriazolam, based on ICH guidelines.[3][4]
Objective: To investigate the degradation of α-hydroxytriazolam under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).
Materials:
-
α-Hydroxytriazolam reference standard
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
A suitable stability-indicating HPLC method
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Acid Hydrolysis: Dissolve α-hydroxytriazolam in a solution of 0.1 M HCl. Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a specified period. At various time points, withdraw samples, neutralize with an equivalent amount of NaOH, and analyze by HPLC.
-
Base Hydrolysis: Dissolve α-hydroxytriazolam in a solution of 0.1 M NaOH. Store the solution under the same conditions as the acid hydrolysis study. At various time points, withdraw samples, neutralize with an equivalent amount of HCl, and analyze by HPLC.
-
Oxidative Degradation: Dissolve α-hydroxytriazolam in a solution of 3% H₂O₂. Store the solution at room temperature. Monitor the degradation by HPLC at various time points.
-
Photostability: Expose a solution of α-hydroxytriazolam and the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][6][7] A control sample should be protected from light. Analyze both samples by HPLC.
-
Thermal Degradation: Expose the solid α-hydroxytriazolam to dry heat in a temperature-controlled oven (e.g., 80°C). Analyze the sample by HPLC at various time points.
Visualizations
Metabolic Pathway of Triazolam
Caption: Metabolic conversion of Triazolam to its primary metabolites.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a typical forced degradation study.
Logical Relationship of Stability Factors
Caption: Factors influencing the chemical stability of α-Hydroxytriazolam.
Conclusion
The available data on the solubility and stability of α-hydroxytriazolam, while not exhaustive, provides a foundational understanding for researchers and drug development professionals. It is evident that α-hydroxytriazolam is soluble in common organic solvents and exhibits variable stability depending on the matrix and storage conditions. The potential for hydrolytic degradation, a common pathway for triazolobenzodiazepines, warrants careful consideration during formulation development and analytical method design. The provided experimental protocols, adapted from established methodologies for related compounds, offer a starting point for generating more specific and quantitative data for α-hydroxytriazolam. Further research is necessary to fully characterize its solubility profile in aqueous media and its degradation kinetics under various stress conditions to ensure the development of safe and effective analytical and therapeutic strategies.
References
- 1. Analysis of benzodiazepines by thermal desorption direct analysis in real time mass spectrometry (TD-DART-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. ikev.org [ikev.org]
α-Hydroxytriazolam Metabolic Pathways in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of α-hydroxytriazolam in humans. The document details the enzymatic processes involved in the biotransformation of its parent compound, triazolam, the subsequent conjugation of α-hydroxytriazolam, and the analytical methodologies used for their quantification. All quantitative data are presented in structured tables, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Introduction
Triazolam, a short-acting benzodiazepine (B76468), undergoes extensive metabolism in humans, primarily through oxidation, to form hydroxylated metabolites. The main metabolites are α-hydroxytriazolam and 4-hydroxytriazolam (B1202207).[1] α-Hydroxytriazolam is an active metabolite, though its clinical significance is considered minor.[2][3] Understanding the metabolic fate of triazolam and its primary active metabolite, α-hydroxytriazolam, is crucial for drug development, clinical pharmacology, and toxicology. This guide focuses on the core metabolic pathways, the enzymes responsible, and the experimental evidence supporting the current understanding.
Phase I Metabolism: Hydroxylation of Triazolam
The initial and rate-limiting step in the metabolism of triazolam is hydroxylation, a phase I oxidative reaction. This biotransformation results in the formation of two major metabolites: α-hydroxytriazolam and 4-hydroxytriazolam.[1]
Key Enzymes Involved
The primary enzyme responsible for the hydroxylation of triazolam is Cytochrome P450 3A4 (CYP3A4) .[4][5] In vitro studies using human liver microsomes have demonstrated that CYP3A4 is the main catalyst for the formation of both α-hydroxytriazolam and 4-hydroxytriazolam.[6] The significant role of CYP3A4 is further evidenced by drug-drug interaction studies, where co-administration of triazolam with potent CYP3A4 inhibitors, such as ketoconazole (B1673606), itraconazole, and certain antibiotics, leads to a substantial decrease in triazolam clearance and a corresponding increase in its plasma concentration and pharmacodynamic effects.[6][7][8][9] Conversely, inducers of CYP3A4, like rifampicin (B610482) and some antiepileptics, can increase the metabolism of triazolam, potentially reducing its therapeutic efficacy.[5][7]
Metabolic Pathway Diagram
Caption: Phase I metabolic pathway of Triazolam to its major hydroxylated metabolites.
Quantitative Data from In Vitro Studies
In vitro studies using human liver microsomes have provided quantitative kinetic parameters for the formation of α-hydroxytriazolam and 4-hydroxytriazolam. These data are essential for understanding the relative contributions of each pathway to the overall clearance of triazolam.
| Parameter | α-Hydroxytriazolam Formation | 4-Hydroxytriazolam Formation | Reference |
| Vmax (nmol/min/mg protein) | 2.4 | 10.3 | [6] |
| Km (μM) | 74 | 304 | [6] |
| Vmax/Km (intrinsic clearance) | Nearly identical for both pathways | Nearly identical for both pathways | [6] |
Table 1: Kinetic parameters for the formation of hydroxylated metabolites of triazolam in human liver microsomes.
Phase II Metabolism: Glucuronidation of α-Hydroxytriazolam
Following hydroxylation, α-hydroxytriazolam and 4-hydroxytriazolam undergo Phase II metabolism, primarily through glucuronidation, to form more water-soluble conjugates that can be readily excreted in the urine.[1][10] This process involves the covalent attachment of glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[11]
While the specific UGT isoforms responsible for the glucuronidation of α-hydroxytriazolam have not been definitively identified in the reviewed literature, studies on the structurally similar benzodiazepine midazolam provide strong indications. The glucuronidation of 1'-hydroxymidazolam (B1197787), an analogous metabolite, is mediated by UGT1A4, UGT2B4, and UGT2B7 .[12][13] It is highly probable that these same UGT isoforms are involved in the glucuronidation of α-hydroxytriazolam.
Metabolic Pathway Diagram
Caption: Postulated Phase II metabolic pathway of α-Hydroxytriazolam.
Excretion
The glucuronidated metabolites of triazolam are primarily excreted in the urine.[1] Studies on the urinary excretion profiles of α-hydroxytriazolam and 4-hydroxytriazolam have shown that α-hydroxytriazolam is excreted more rapidly, with peak concentrations appearing in the urine within the first few hours after administration of triazolam.[10] The majority of α-hydroxytriazolam is excreted within 12 hours.[10][14] In contrast, 4-hydroxytriazolam is excreted more slowly.[10][14]
Experimental Protocols
The characterization of α-hydroxytriazolam metabolic pathways has been accomplished through a combination of in vitro and in vivo studies, employing sophisticated analytical techniques.
In Vitro Metabolism Studies
Objective: To identify the enzymes responsible for triazolam metabolism and to determine the kinetic parameters of metabolite formation.
Methodology:
-
Incubation: Triazolam is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The incubation mixture also includes a NADPH-generating system to support CYP activity.
-
Inhibition Studies: To identify the specific CYP isoforms involved, incubations are performed in the presence of known selective inhibitors of different CYP enzymes (e.g., ketoconazole for CYP3A4).[6]
-
Kinetic Analysis: To determine Vmax and Km, a range of triazolam concentrations are incubated with human liver microsomes for a fixed period. The rate of formation of α-hydroxytriazolam and 4-hydroxytriazolam is measured.
-
Analysis: The concentrations of triazolam and its metabolites are quantified using analytical methods such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[1][15]
In Vivo Pharmacokinetic and Excretion Studies
Objective: To determine the pharmacokinetic profile of triazolam and its metabolites and to quantify their excretion in humans.
Methodology:
-
Drug Administration: A single dose of triazolam is administered orally to healthy human volunteers.[1][10]
-
Sample Collection: Blood and urine samples are collected at predetermined time intervals over a 24-hour period or longer.[1][10]
-
Sample Preparation: Plasma is separated from blood samples. Urine samples may undergo enzymatic hydrolysis with β-glucuronidase to cleave the glucuronide conjugates and measure the total (free and conjugated) metabolite concentrations.[16] Samples are then typically subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest.[1]
-
Analysis: The concentrations of triazolam, α-hydroxytriazolam, and 4-hydroxytriazolam in plasma and urine are determined by a validated LC-MS/MS method.[1][15]
Analytical Methodology: LC-MS/MS
A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous determination of triazolam and its metabolites in biological matrices.[1][15]
Typical Parameters:
-
Chromatography: Reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile, water, and formic acid.[1][15]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode.
-
Detection: Triple-quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard (e.g., triazolam-d4).[1][15]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Triazolam | 343.1 | 308.3 | [1][15] |
| α-Hydroxytriazolam | 359.0 | 308.3 or 331.0 | [1][15] |
| 4-Hydroxytriazolam | 359.0 | 111.2 | [1][15] |
| Triazolam-d4 (IS) | 347.0 | 312.0 | [1][15] |
Table 2: Example of MRM transitions for the analysis of triazolam and its metabolites.
Experimental Workflow Diagram
References
- 1. academic.oup.com [academic.oup.com]
- 2. Triazolam - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of triazolam in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Triazolam biotransformation by human liver microsomes in vitro: effects of metabolic inhibitors and clinical confirmation of a predicted interaction with ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7 Triazolam Interactions You Should Know About - GoodRx [goodrx.com]
- 8. Triazolam tablets, USP CIV [dailymed.nlm.nih.gov]
- 9. Inhibition of triazolam clearance by macrolide antimicrobial agents: in vitro correlates and dynamic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary excretion profiles of two major triazolam metabolites, alpha-hydroxytriazolam and 4-hydroxytriazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Metabolism of 1'- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of 1'-hydroxymidazolam glucuronidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Urinalysis of alpha-hydroxyalprazolam, this compound, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Toxicological Profile of α-Hydroxytriazolam: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological profile of α-hydroxytriazolam, the primary active metabolite of the short-acting benzodiazepine (B76468), triazolam. Due to a lack of extensive direct toxicological data for α-hydroxytriazolam, this document leverages available information on the parent compound, triazolam, to provide a robust toxicological assessment. This guide covers acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for key toxicological assays are provided, alongside visualizations of the metabolic pathway of triazolam and the GABA-A receptor signaling cascade, to offer a thorough resource for researchers and drug development professionals.
Introduction
α-Hydroxytriazolam is a significant metabolite of triazolam, a potent benzodiazepine utilized for the short-term management of severe insomnia. Following oral administration, triazolam is rapidly metabolized in the liver, primarily by cytochrome P450 3A4 (CYP3A4) and to a lesser extent by CYP3A5, to form its major active metabolites: α-hydroxytriazolam and 4-hydroxytriazolam.[1][2][3] Given that α-hydroxytriazolam is a major circulating metabolite, understanding its toxicological profile is crucial for a complete safety assessment of triazolam. This guide synthesizes the available toxicological data and provides detailed methodologies for the evaluation of such compounds.
Metabolism of Triazolam to α-Hydroxytriazolam
The biotransformation of triazolam to α-hydroxytriazolam is a critical step in its pharmacology and toxicology. This metabolic process is primarily mediated by the cytochrome P450 enzyme system in the liver.
Pharmacodynamics: Mechanism of Action
Like its parent compound, α-hydroxytriazolam is believed to exert its pharmacological and toxicological effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4] Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, and act as positive allosteric modulators.[1][4][5] This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a decrease in neuronal excitability.[1][4]
Toxicological Profile
Direct and comprehensive toxicological data for α-hydroxytriazolam are limited. Therefore, the following sections summarize the available information and utilize data from the parent compound, triazolam, as a surrogate to infer potential toxicities.
Acute Toxicity
No specific LD50 values for α-hydroxytriazolam have been identified in the public domain. However, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for α-hydroxytriazolam[6]:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
For the parent compound, triazolam, the following acute toxicity data are available:
| Species | Route | LD50 | Reference |
| Rat | Oral | >5000 mg/kg | [7][8][9][10] |
| Mouse | Oral | >1000 mg/kg | [7][9] |
Genotoxicity
There is a lack of specific genotoxicity data for α-hydroxytriazolam. A review of the genotoxicity of benzodiazepines suggests that while some compounds in this class have shown positive results in certain assays, many are not genotoxic.[11][12] For a comprehensive assessment, a standard battery of genotoxicity tests as recommended by the International Council for Harmonisation (ICH) guideline S2(R1) would be necessary.[3][4][5][13]
Carcinogenicity
No carcinogenicity bioassays specifically for α-hydroxytriazolam have been reported. For the parent compound, triazolam, no evidence of carcinogenic potential was observed in mice receiving doses up to 4000 times the human dose for 24 months.[10]
Reproductive and Developmental Toxicity
The GHS classification for α-hydroxytriazolam includes the hazard statement H361: Suspected of damaging fertility or the unborn child .[6]
Studies on the parent compound, triazolam, have shown developmental toxicity in animals. Oral administration of triazolam to pregnant rats and rabbits during organogenesis resulted in skeletal developmental changes at maternally toxic doses.[14] In rats, an increase in stillbirths and postnatal pup mortality was observed at doses approximately 40 times the maximum recommended human dose.[15] While human studies have not shown a clear association between benzodiazepine use and major birth defects, use during pregnancy is generally cautioned.[15][16]
Experimental Protocols for Toxicological Assessment
The following are detailed methodologies for key in vitro and in vivo toxicological assays, based on OECD and other regulatory guidelines, which would be appropriate for the assessment of α-hydroxytriazolam.
Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
Objective: To determine the acute oral toxicity of a substance by identifying a dose that causes evident toxicity but not mortality.[17]
Methodology:
-
Animal Model: Typically, young adult female rats are used.[17]
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.[17]
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight for aqueous solutions.[18]
-
Sighting Study: A single animal is dosed at a starting dose level (e.g., 300 mg/kg). If no evident toxicity is observed, the next higher dose is used in another animal. If evident toxicity is observed, the next lower dose is used. This continues until the dose causing evident toxicity is identified.[17]
-
Main Study: Once the dose causing evident toxicity is determined, four more animals are dosed at that level.[17]
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[17]
-
Endpoint: The outcome is the identification of a dose level that causes evident toxicity, which is then used for classification according to GHS.[18]
Bacterial Reverse Mutation Test (Ames Test; OECD 471)
Objective: To detect gene mutations induced by a test substance.[6][12][15][16][19]
Methodology:
-
Test System: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.[15][16]
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[6][16]
-
Procedure:
-
Plate Incorporation Method: The test substance, bacterial culture, and S9 mix (if used) are combined in molten top agar and poured onto minimal agar plates.[12][19]
-
Pre-incubation Method: The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.[12][19]
-
-
Dose Levels: At least five different concentrations of the test substance are used.[12][19]
-
Incubation: Plates are incubated at 37°C for 48-72 hours.[12]
-
Endpoint: A positive result is a concentration-related increase in the number of revertant colonies per plate, typically at least a two-fold increase over the negative control.[16]
In Vitro Mammalian Chromosomal Aberration Test (OECD 473)
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[20][21][22][23][24]
Methodology:
-
Test System: Established mammalian cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes).[20][21]
-
Metabolic Activation: The test is conducted with and without an S9 metabolic activation system.[20]
-
Procedure:
-
Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-6 hours) with and without S9, and for a continuous period (e.g., 24 hours) without S9.[20]
-
Following treatment, cells are incubated in fresh medium.
-
A metaphase-arresting substance (e.g., colcemid) is added to accumulate cells in metaphase.[20]
-
Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
-
Analysis: Slides are stained, and metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).[20]
-
Endpoint: A positive result is a statistically significant, dose-dependent increase in the percentage of cells with structural chromosomal aberrations.[20]
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
Objective: To detect damage to chromosomes or the mitotic apparatus of erythroblasts by analyzing micronuclei in erythrocytes of treated animals.[2][25][26][27][28]
Methodology:
-
Dose Administration: The test substance is administered, usually once or twice, by an appropriate route (e.g., oral gavage, intraperitoneal injection). At least three dose levels are tested.[27]
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last administration (e.g., 24 and 48 hours).[26]
-
Slide Preparation and Staining: Smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.[25]
-
Analysis: At least 2000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also determined as an indicator of bone marrow toxicity.[25]
-
Endpoint: A positive result is a dose-related and statistically significant increase in the frequency of micronucleated polychromatic erythrocytes.[2]
Conclusion
The toxicological profile of α-hydroxytriazolam, a major metabolite of triazolam, is not extensively characterized through direct studies. However, based on GHS classifications, it is considered harmful by ingestion, dermal contact, and inhalation, and is suspected of causing reproductive or developmental harm.[6] Extrapolation from the comprehensive toxicological data of the parent compound, triazolam, suggests a low potential for acute toxicity at therapeutic doses, no evidence of carcinogenicity, but a potential for developmental toxicity at high doses. A thorough toxicological assessment of α-hydroxytriazolam would necessitate a standard battery of genotoxicity tests and further reproductive toxicity studies. The experimental protocols outlined in this guide provide a framework for conducting such evaluations in accordance with international regulatory standards. This guide serves as a foundational resource for researchers and professionals in drug development, highlighting the current state of knowledge and the necessary steps for a more complete toxicological characterization of α-hydroxytriazolam.
References
- 1. fda.gov [fda.gov]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. Federal Register :: International Conference on Harmonisation; Guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use; Availability [federalregister.gov]
- 4. database.ich.org [database.ich.org]
- 5. ICH S2 (R1) Genotoxicity testing and data interpretation for pharmaceuticals intended for human use - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Triazolam [drugfuture.com]
- 10. Triazolam | C17H12Cl2N4 | CID 5556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Reverse mutation test on bacteria according to OECD 471 - Analytice [analytice.com]
- 13. S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use | FDA [fda.gov]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. nib.si [nib.si]
- 16. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 17. umwelt-online.de [umwelt-online.de]
- 18. researchgate.net [researchgate.net]
- 19. oecd.org [oecd.org]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. nucro-technics.com [nucro-technics.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
- 25. nucro-technics.com [nucro-technics.com]
- 26. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]
- 27. oecd.org [oecd.org]
- 28. oecd.org [oecd.org]
Methodological & Application
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of α-Hydroxytriazolam in Human Urine
Audience: This document is intended for researchers, scientists, and drug development professionals involved in clinical toxicology, forensic analysis, and pharmacokinetic studies.
Abstract: This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of α-Hydroxytriazolam, a primary metabolite of the sedative-hypnotic drug triazolam.[1] The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] The method demonstrates excellent accuracy, precision, and a low limit of quantification, making it suitable for high-throughput analysis in a variety of research and clinical settings.[1] Triazolam-d4 is utilized as the internal standard (IS) to ensure data reliability.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Standards: α-Hydroxytriazolam and Triazolam-d4 (Internal Standard) certified reference materials.[1][2]
-
Solvents: Methanol (B129727) (LC-MS grade), Acetonitrile (LC-MS grade), and water (18 MΩ or higher).[1][4]
-
Reagents: Formic acid (98% or higher), Ammonium (B1175870) acetate (B1210297), β-glucuronidase (from Patella vulgata), and Ammonium hydroxide.[1][5]
-
Consumables: Oasis HLB SPE cartridges, 2 mL polypropylene (B1209903) HPLC vials, and appropriate pipette tips.[1]
Standard and Quality Control (QC) Preparation
-
Stock Solutions: Prepare 100 µg/mL stock solutions of α-Hydroxytriazolam and Triazolam-d4 (IS) in methanol.[1]
-
Working Standard Solutions: Serially dilute the α-Hydroxytriazolam stock solution with a 50:50 (v/v) mixture of methanol and water to prepare working standards for calibration curve construction.[1]
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human urine.[1] The final concentration range for α-Hydroxytriazolam should span from 5.0 ng/mL to 900.0 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in blank human urine at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
-
Low QC (LQC): 250 ng/mL
-
Medium QC (MQC): 400 ng/mL
-
High QC (HQC): 900 ng/mL[1]
-
Sample Preparation (Solid-Phase Extraction)
The following protocol outlines the extraction of α-Hydroxytriazolam from human urine samples.[1]
-
Thawing: Thaw frozen urine samples (stored at -80°C) at room temperature.[1]
-
Enzyme Hydrolysis: To a 500 µL aliquot of urine, add 50 µL of 2 M ammonium acetate (pH 5.0), 13 µL of β-glucuronidase, and 50 µL of the 50 ng/mL Triazolam-d4 internal standard solution.[1]
-
Incubation: Vortex the sample and incubate in a water bath at 50°C for 30 minutes.[1]
-
SPE Cartridge Conditioning: Condition an Oasis HLB extraction cartridge by sequentially passing 1 mL of methanol followed by two washes of 1 mL of water.[1]
-
Sample Loading: Load the entire incubated urine sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge twice with 1 mL of a solution containing 5:95:2 (v/v/v) methanol/water/ammonium hydroxide.[1]
-
Elution: Elute the analyte and internal standard from the cartridge using 2% formic acid in methanol.[1]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the LC mobile phase. Vortex for 30 seconds to ensure complete dissolution.[1]
-
Injection: Transfer the reconstituted solution to an autosampler vial and inject 10 µL into the LC-MS/MS system.[1]
Caption: LC-MS/MS Workflow for α-Hydroxytriazolam Quantification.
LC-MS/MS Method Parameters
The analysis is performed using a triple-quadrupole tandem mass spectrometer equipped with a positive ion mode electrospray ionization (ESI) source.[1][2][3]
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| HPLC System | Shimadzu LC-10ADVP or equivalent[1] |
| Column | Thermo® C18 (2.1 x 50 mm, 3 µm)[1][2] |
| Mobile Phase | Acetonitrile / Water / Formic Acid (35:65:0.2, v/v/v)[1][2][3] |
| Flow Rate | 0.25 mL/min[1] |
| Column Temp. | Ambient |
| Autosampler Temp. | 4°C[1] |
| Injection Volume | 10 µL[1] |
| Run Time | 4.0 minutes[1] |
Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM)[1] |
| Ionspray Voltage | 5500 V[1] |
| Source Temp. | 425°C[1] |
| Curtain Gas (CUR) | Setting 12[1] |
| Nebulizer Gas (GS1) | Setting 11[1] |
| Collision Gas (CAD) | Setting 12 (Nitrogen)[1] |
MRM Transitions
The following precursor-to-product ion transitions were monitored for quantification.[1][2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| α-Hydroxytriazolam | 359.0 | 331.0 |
| Triazolam-d4 (IS) | 347.0 | 312.0 |
Data and Performance Characteristics
Chromatography
Under the specified conditions, the retention time for α-Hydroxytriazolam is approximately 1.70 minutes, and for the internal standard Triazolam-d4, it is 2.41 minutes.[1] The chromatographic method provides excellent separation from endogenous matrix components.
Method Validation Data
The method was validated according to the U.S. Food and Drug Administration (FDA) bioanalytical method validation guidance.[1]
Table 1: Calibration Curve and Lower Limit of Quantification (LLOQ)
| Parameter | α-Hydroxytriazolam |
| Matrix | Human Urine |
| Calibration Range | 5.0 - 900.0 ng/mL[1] |
| LLOQ | 5.0 ng/mL[1][2] |
| Regression Model | Weighted (1/x) Linear |
Table 2: Accuracy and Precision Data from QC Samples
The within- and between-run precision were reported to be less than 15%, with accuracy values falling between -12.33% and 9.76%.[1][2]
| QC Level | Concentration (ng/mL) | Precision (%CV) | Accuracy (%) |
| LLOQ | 5.0 | < 15% | Within ± 20% |
| Low (LQC) | 250 | < 15% | Within ± 15% |
| Medium (MQC) | 400 | < 15% | Within ± 15% |
| High (HQC) | 900 | < 15% | Within ± 15% |
| Note: Specific %CV and Accuracy values for each run are detailed in the source literature but are summarized here to reflect typical acceptance criteria. |
Conclusion
The LC-MS/MS method described provides a reliable, sensitive, and specific tool for the quantification of α-Hydroxytriazolam in human urine. The streamlined solid-phase extraction protocol ensures clean samples and minimizes matrix effects, while the optimized chromatographic and mass spectrometric conditions allow for a short run time suitable for high-throughput analysis.[1] This validated method is well-suited for applications in clinical research, pharmacokinetic studies, and forensic toxicology.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Simultaneous quantification of triazolam and its metabolites in human urine by liquid chromatography-tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
Application Note: Quantitative Analysis of α-Hydroxytriazolam in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantitative analysis of α-hydroxytriazolam, the major metabolite of the hypnotic drug triazolam, in biological samples such as urine and blood. The method utilizes gas chromatography-mass spectrometry (GC-MS) following sample extraction and derivatization. Due to the polar nature of α-hydroxytriazolam, derivatization is a critical step to enhance its volatility and thermal stability for GC analysis. This document outlines procedures for sample preparation, tert-butyldimethylsilyl (tBDMS) derivatization, and the instrumental parameters for GC-MS analysis. Quantitative data from relevant studies are summarized for comparative purposes.
Introduction
α-Hydroxytriazolam is the primary urinary metabolite of triazolam, a short-acting benzodiazepine.[1] Its detection and quantification in biological fluids are crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. Gas chromatography-mass spectrometry is a powerful analytical technique for this purpose, offering high sensitivity and specificity. However, the hydroxyl group in α-hydroxytriazolam makes it non-volatile and prone to thermal degradation in the GC inlet.[2] Chemical derivatization is therefore necessary to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. Silylation, particularly forming a tert-butyldimethylsilyl (tBDMS) derivative, is a robust and widely used approach for this purpose.[1][3] This application note details a comprehensive protocol for the GC-MS analysis of α-hydroxytriazolam.
Experimental Protocols
Sample Preparation
a) Urine Sample Preparation
For the analysis of total α-hydroxytriazolam (free and glucuronide-conjugated), enzymatic hydrolysis is required to cleave the glucuronide moiety.[1][4]
-
To 1 mL of urine in a centrifuge tube, add an internal standard (e.g., α-hydroxytriazolam-d4).[4]
-
Add 1 mL of 1 M phosphate (B84403) buffer (pH 6.8).
-
Add approximately 2 mg of β-glucuronidase.
-
Vortex the mixture and incubate at 37°C for 2 hours.
-
After cooling to room temperature, proceed with extraction.
b) Blood Sample Preparation
-
To 1 g of whole blood in a centrifuge tube, add an internal standard (e.g., estazolam).
-
Add 5 mL of 0.2 M borate (B1201080) buffer (pH 9.0).
-
Vortex the mixture.
-
Proceed with extraction.
c) Solid-Phase Extraction (SPE)
Mixed-mode solid-phase extraction is an effective technique for isolating benzodiazepines and their metabolites from biological matrices.[1]
-
Condition a mixed-mode SPE cartridge by sequentially washing with 3 mL of methanol (B129727) and 3 mL of deionized water.
-
Load the pre-treated sample (hydrolyzed urine or buffered blood) onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a hexane.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 3 mL of a mixture of ethyl acetate (B1210297) and ammonium (B1175870) hydroxide (B78521) (98:2 v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
Derivatization
To enhance volatility, the extracted α-hydroxytriazolam is derivatized to its tert-butyldimethylsilyl (tBDMS) ether.[1][3]
-
To the dried extract, add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS).
-
Add 100 µL of acetonitrile.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following parameters are recommended for the GC-MS analysis of the tBDMS derivative of α-hydroxytriazolam.
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-1 or equivalent methyl silicone capillary column (e.g., 12 m x 0.2 mm i.d., 0.33 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Mode | Splitless (2 min valve off time) |
| Injector Temperature | 280°C |
| Oven Temperature Program | Initial temperature 100°C for 2 min, ramp at 20°C/min to 300°C, hold for 2 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Ion Chemical Ionization (NICI) or Electron Impact (EI) |
| Reagent Gas (for NICI) | Methane |
| Ion Source Temperature | 200°C (NICI), 250°C (EI) |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (SIM) | |
| α-hydroxytriazolam-tBDMS (NICI) | m/z 436, 438 |
| α-hydroxytriazolam-tBDMS (EI) | m/z 415 ([M-57]⁺) |
| Internal Standard (e.g., estazolam) | m/z 296 |
Data Presentation
The following table summarizes quantitative data from various studies on the analysis of α-hydroxytriazolam and related benzodiazepines.
| Analyte | Method | Matrix | Linearity (ng/mL) | LOQ (ng/mL) | Within-run Precision (%RSD) | Between-run Precision (%RSD) | Reference |
| α-hydroxytriazolam | GC-MS (tBDMS) | Urine | 50-2000 | <10 | <5 | ≤11 | --INVALID-LINK-- |
| α-hydroxytriazolam | GC-MS (Acetylated) | - | - | Low ng-level | 1.13-4.87 | 1.12-4.94 | [5] |
| Benzodiazepines (including α-hydroxyalprazolam) | GC-MS (tBDMS) | Urine | 50-2000 | - | <3 (except temazepam at 6) | - | [3] |
Visualizations
Metabolic Pathway of Triazolam
Caption: Metabolic conversion of Triazolam.
Experimental Workflow for GC-MS Analysis of α-Hydroxytriazolam
Caption: GC-MS analysis workflow.
References
Application Note: Solid-Phase Extraction Protocol for the Quantification of α-Hydroxytriazolam in Human Urine
Introduction
α-Hydroxytriazolam is the primary active metabolite of triazolam, a short-acting benzodiazepine (B76468) used for the treatment of insomnia.[1] Monitoring its concentration in urine is crucial for clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely adopted technique for the sample preparation of benzodiazepines from complex biological matrices like urine, offering clean extracts and high recovery rates.[2] This application note provides a detailed protocol for the solid-phase extraction of α-Hydroxytriazolam from human urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This protocol employs a polymer-based mixed-mode solid-phase extraction strategy. The method involves an initial enzymatic hydrolysis to deconjugate α-Hydroxytriazolam glucuronide, followed by a series of conditioning, loading, washing, and elution steps to isolate the analyte from endogenous urine components.[3][4][5]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the extraction of α-Hydroxytriazolam and related compounds from urine using various SPE methods.
| Analyte | Recovery (%) | Lower Limit of Quantification (LLOQ) | Linearity Range | Citation |
| α-Hydroxytriazolam | >66% | 5 ng/mL | 5 - 900 ng/mL | [5][6][7] |
| α-Hydroxytriazolam | 95% (overall protocol) | 0.1 ng/mL | 10 - 200 ng/mL | [8] |
| General Benzodiazepines | 56% - 83% | 0.002 - 0.01 µM | 0.1 - 8.0 µM | [3] |
| General Benzodiazepines | >90% | <10 ng/mL | 5 - 1000 ng/mL | [2][9][10] |
Detailed Experimental Protocol
Materials and Reagents
-
α-Hydroxytriazolam analytical standard
-
β-Glucuronidase (from Helix pomatia or equivalent)[11]
-
Ammonium (B1175870) acetate (B1210297) buffer (2 M, pH 5.0)[5]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (B78521)
-
Ethyl acetate
-
Deionized water
-
Polymer-based mixed-mode SPE cartridges (e.g., Oasis HLB)[5]
-
Internal Standard (e.g., α-Hydroxytriazolam-d4)
Sample Preparation (Hydrolysis)
-
To 1 mL of urine sample in a glass tube, add 50 µL of 2 M ammonium acetate buffer (pH 5.0).[5]
-
Add an appropriate amount of internal standard.
-
Vortex the sample gently to mix.
-
Incubate the sample in a water bath at 50-65°C for 30 minutes to 2 hours.[4][5]
-
Allow the sample to cool to room temperature.
Solid-Phase Extraction (SPE) Procedure
-
Conditioning:
-
Condition the SPE cartridge by passing 1 mL of methanol, followed by two washes of 1 mL of deionized water.[5] Do not allow the cartridge to dry between steps.
-
-
Sample Loading:
-
Load the pre-treated urine sample (from step 2.6) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum or positive pressure to pass the sample through the cartridge at a flow rate of 1-2 mL/minute.[4]
-
-
Washing:
-
Elution:
Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C.[2]
-
Reconstitute the dried residue in 100-500 µL of a mobile phase-compatible solvent (e.g., 20% acetonitrile in water).[2]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the solid-phase extraction of α-Hydroxytriazolam.
References
- 1. Urinary screening for alpha-OH triazolam by FPIA and EIA with confirmation by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of benzodiazepines in human urine using solid-phase extraction and high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. unitedchem.com [unitedchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous quantification of triazolam and its metabolites in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of urinary benzodiazepines using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. Urinalysis of alpha-hydroxyalprazolam, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nyc.gov [nyc.gov]
Application Note: α-Hydroxytriazolam Certified Reference Material for Calibration
Introduction
α-Hydroxytriazolam is the primary active metabolite of triazolam, a potent benzodiazepine (B76468) used for the short-term treatment of severe insomnia.[1][2] Due to its pharmacological activity and presence in biological samples following triazolam administration, accurate quantification of α-hydroxytriazolam is crucial in clinical toxicology, forensic analysis, pharmacokinetic studies, and urine drug testing.[1][3][4] This application note provides detailed protocols for the use of α-Hydroxytriazolam Certified Reference Material (CRM) for the calibration of analytical instruments, ensuring accurate and reproducible quantification in various biological matrices.
Product Information
-
Product Name: α-Hydroxytriazolam Certified Reference Material
-
Appearance: Typically supplied as a solution in a certified solvent (e.g., methanol).[1]
-
Applications: Suitable for use in Liquid Chromatography-Mass Spectrometry (LC/MS) and Gas Chromatography-Mass Spectrometry (GC/MS) applications.[1]
Metabolic Pathway of Triazolam
Triazolam is principally metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme to its two major metabolites: α-hydroxytriazolam and 4-hydroxytriazolam.[6][7] α-Hydroxytriazolam is the more pharmacologically active of the two.[2][7]
Experimental Protocols
Protocol 1: Preparation of Calibration Standards
This protocol describes the preparation of a series of calibration standards from an α-Hydroxytriazolam CRM solution.
Materials:
-
α-Hydroxytriazolam Certified Reference Material (CRM) (e.g., 1.0 mg/mL in methanol)[1]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Volumetric flasks (Class A)
-
Calibrated micropipettes
Procedure:
-
Stock Solution Preparation (if necessary): If the CRM concentration is higher than required, prepare a stock solution by diluting the CRM with methanol to a convenient concentration (e.g., 100 µg/mL).
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of working standard solutions. A typical calibration curve might include concentrations ranging from 0.5 ng/mL to 100 ng/mL.[8][9]
-
Internal Standard: For methods utilizing an internal standard, α-Hydroxytriazolam-D4 is a suitable choice.[5] A fixed concentration of the internal standard should be added to each calibration standard and sample.
-
Storage: Store prepared standards at -20°C in amber vials to prevent photodegradation.
Table 1: Example Calibration Standard Preparation
| Standard Level | Concentration (ng/mL) | Volume of Stock (µL) (from 1 µg/mL) | Final Volume (mL) |
| 1 | 0.5 | 0.5 | 1 |
| 2 | 1 | 1 | 1 |
| 3 | 5 | 5 | 1 |
| 4 | 10 | 10 | 1 |
| 5 | 25 | 25 | 1 |
| 6 | 50 | 50 | 1 |
| 7 | 100 | 100 | 1 |
Protocol 2: Sample Preparation from Biological Matrices (Urine)
This protocol outlines a solid-phase extraction (SPE) method for the extraction of α-hydroxytriazolam from urine samples.[8][9]
Materials:
-
Urine samples
-
β-glucuronidase
-
Phosphate (B84403) buffer (pH 6.8)
-
α-Hydroxytriazolam-D4 internal standard solution
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol, Water (HPLC grade)
-
Ammonium hydroxide
-
Formic acid
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add 500 µL of phosphate buffer and 20 µL of β-glucuronidase.
-
Hydrolysis: Incubate the mixture at 37°C for at least 1 hour to hydrolyze glucuronide conjugates.
-
Internal Standard Spiking: Add a known amount of α-Hydroxytriazolam-D4 internal standard to each sample.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute α-hydroxytriazolam with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
Protocol 3: LC-MS/MS Analysis
This protocol provides typical LC-MS/MS parameters for the quantification of α-hydroxytriazolam. Parameters may need to be optimized for individual instruments.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Table 2: Liquid Chromatography Parameters
| Parameter | Value | Reference |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 3 µm) | [8][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | [8][10] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [8][10] |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions | (Typical) |
| Flow Rate | 0.3 mL/min | (Typical) |
| Injection Volume | 5-10 µL | (Typical) |
| Column Temperature | 40 °C | (Typical) |
Table 3: Mass Spectrometry Parameters
| Parameter | Value | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Positive | [8][9][10] |
| Monitored Transition | α-Hydroxytriazolam: m/z 359.0 → 331.0 | [8][9] |
| α-Hydroxytriazolam-D4: m/z 363.0 → 335.0 | (Calculated) | |
| Collision Energy | Optimized for specific instrument | [11] |
| Dwell Time | 100-200 ms | [11] |
Data Analysis and Quality Control
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[8]
-
Quantification: Determine the concentration of α-hydroxytriazolam in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Quality Control: Analyze quality control (QC) samples at low, medium, and high concentrations along with the unknown samples to ensure the accuracy and precision of the analytical run. The results of the QC samples should fall within a pre-defined acceptance range (e.g., ±15% of the nominal value).[8][9]
Summary of Method Performance
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of α-hydroxytriazolam.
Table 4: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.05 - 5 ng/mL | [3][8][9][10] |
| Linearity (r²) | > 0.99 | [8] |
| Precision (%CV) | < 15% | [3][8][9] |
| Accuracy (%Bias) | Within ±15% | [8][9] |
| Extraction Recovery | > 80% | [4] |
Conclusion
The use of a certified reference material for α-hydroxytriazolam is essential for achieving accurate and reliable quantitative results in analytical testing. The protocols provided in this application note offer a robust framework for the preparation of calibration standards and the analysis of α-hydroxytriazolam in biological matrices using LC-MS/MS. Proper validation of the analytical method is crucial to ensure its performance meets the requirements of the intended application.
References
- 1. alpha-Hydroxytriazolam | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Urinalysis of alpha-hydroxyalprazolam, this compound, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A highly sensitive method to quantify triazolam and its metabolites with liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Triazolam substrate inhibition: evidence of competition for heme-bound reactive oxygen within the CYP3A4 active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential metabolism of alprazolam by liver and brain cytochrome (P4503A) to pharmacologically active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Simultaneous quantification of triazolam and its metabolites in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Application Note: Quantitative Analysis of α-Hydroxytriazolam in Human Plasma using α-Hydroxytriazolam-D4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Triazolam is a short-acting benzodiazepine (B76468) primarily used for the treatment of insomnia. It is extensively metabolized in the liver, with α-hydroxytriazolam being one of its major active metabolites.[1] Accurate quantification of α-hydroxytriazolam in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it corrects for variability in sample preparation and matrix effects. This application note describes a sensitive and selective LC-MS/MS method for the quantification of α-hydroxytriazolam in human plasma, employing α-hydroxytriazolam-D4 as the internal standard.
Principle This method utilizes the principle of isotope dilution mass spectrometry. A known amount of α-hydroxytriazolam-D4 is added to the plasma sample at the beginning of the sample preparation process. Due to their near-identical physicochemical properties, the analyte (α-hydroxytriazolam) and the internal standard (α-hydroxytriazolam-D4) exhibit similar behavior during extraction, chromatography, and ionization. The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the sample, ensuring high accuracy and precision.
Experimental Protocols
Materials and Reagents
-
α-Hydroxytriazolam certified reference standard
-
α-Hydroxytriazolam-D4 certified reference standard
-
Human plasma (K2-EDTA)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of α-hydroxytriazolam and α-hydroxytriazolam-D4 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the α-hydroxytriazolam stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the α-hydroxytriazolam-D4 stock solution in 50:50 (v/v) methanol:water.
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of the internal standard working solution (100 ng/mL α-hydroxytriazolam-D4). Vortex for 10 seconds. Add 400 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water, followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Condition |
| HPLC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B over 3 min, hold at 80% B for 1 min, return to 20% B for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| α-Hydroxytriazolam | 359.0 | 331.0 | 100 | 25 |
| 111.2 | 100 | 35 | ||
| α-Hydroxytriazolam-D4 | 363.2 | 335.0 | 100 | 25 |
| 111.2 | 100 | 35 | ||
| Qualifier ion |
Data Presentation: Expected Method Performance
The following tables summarize the expected performance of this method, based on validated methods for similar benzodiazepines using deuterated internal standards.[1][2]
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| α-Hydroxytriazolam | 0.1 - 100 | Linear, 1/x² weighting | >0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 0.1 | <15 | <15 | ±20 |
| Low | 0.3 | <15 | <15 | ±15 |
| Medium | 10 | <15 | <15 | ±15 |
| High | 80 | <15 | <15 | ±15 |
Table 4: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| α-Hydroxytriazolam | >85 | <15 |
| α-Hydroxytriazolam-D4 | >85 | <15 |
Visualizations
References
Application Notes and Protocols for the Sample Preparation of α-Hydroxytriazolam in Blood Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the extraction and purification of α-Hydroxytriazolam, a primary metabolite of the sedative-hypnotic drug triazolam, from human blood plasma. The following protocols are essential for accurate and reproducible quantification in pharmacokinetic studies, toxicological screenings, and other bioanalytical applications. Three common and effective sample preparation techniques are detailed: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
α-Hydroxytriazolam is a key analyte in the clinical and forensic analysis of triazolam administration. Accurate measurement of its concentration in blood plasma is crucial for understanding the pharmacokinetics and pharmacodynamics of the parent drug. However, the complex nature of blood plasma, with its high protein content and endogenous interfering substances, necessitates a robust sample preparation strategy to ensure the reliability of subsequent analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of sample preparation technique depends on factors including the desired level of cleanliness, recovery, sensitivity, and throughput.
Data Presentation: Quantitative Performance of Sample Preparation Techniques
The selection of an appropriate sample preparation method is often guided by its quantitative performance. The following table summarizes key performance metrics for the analysis of α-Hydroxytriazolam and related benzodiazepines using different extraction techniques, as reported in various studies.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Supported Liquid Extraction (SLE) | Reference(s) |
| Analyte(s) | General Benzodiazepines | α-Hydroxytriazolam, Triazolam | α-Hydroxytriazolam, Triazolam | α-Hydroxytriazolam, various Benzodiazepines | |
| Lower Limit of Quantification (LLOQ) | Analyte dependent, generally higher | 0.1 ng/mL | 0.1 ng/mL | 10 ng/mL (analyte dependent) | [1][2] |
| Recovery | Not specified, potential for matrix effects | 71-96% | >90% | Good recoveries reported | [3][4] |
| Precision (%CV) | < 15.26% (within- and between-run) | < 4% | < 15.26% (within- and between-run) | Good RSD values reported | [1][5] |
| Linear Range | Not specified | 50-1000 ng/mL (for a range of benzodiazepines) | 5-1000 ng/mL (for a range of benzodiazepines) | Not specified | [5][6] |
Experimental Protocols and Workflows
The following sections provide detailed step-by-step protocols for each of the major sample preparation techniques.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is particularly well-suited for high-throughput screening applications. Acetonitrile (B52724) is a commonly used precipitating agent.
Materials:
-
Blood plasma sample
-
Internal Standard (IS) solution (e.g., Triazolam-D4)
-
Ice-cold acetonitrile (ACN)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Vortex mixer
-
Microcentrifuge
-
Syringe filters (0.2 µm, optional)
-
Autosampler vials
Procedure:
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[7]
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.[7]
-
Add 50 µL of the internal standard solution.[7]
-
Add 250 µL of ice-cold acetonitrile to the plasma sample.[7]
-
Vortex the mixture vigorously for at least 30 seconds to 5 minutes to ensure thorough mixing and protein denaturation.[7][8]
-
Centrifuge the sample at high speed (e.g., 14,800 rpm) for 2 to 10 minutes to pellet the precipitated proteins.[7][8]
-
Carefully collect the supernatant containing α-Hydroxytriazolam.
-
(Optional) Filter the supernatant through a 0.2 µm syringe filter to remove any remaining particulate matter.[7]
-
Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS.[7]
Liquid-Liquid Extraction (LLE)
LLE is a classic sample cleanup technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. It generally provides cleaner extracts than protein precipitation.
Materials:
-
Blood plasma sample
-
Internal Standard (IS) solution
-
Borate (B1201080) buffer (pH 11)
-
Methyl tert-butyl ether (MTBE)
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
Autosampler vials
Procedure:
-
Pipette 500 µL of the plasma sample into a glass centrifuge tube.
-
Add the internal standard.
-
Add 500 µL of borate buffer (pH 11).[3]
-
Add 2.5 mL of methyl tert-butyl ether.[3]
-
Vortex the mixture for an appropriate time to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 4-7) with another 2.5 mL of MTBE and combine the organic layers for improved recovery.[3]
-
Evaporate the combined organic extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume of reconstitution solution (e.g., 100 µL of mobile phase).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
A variation of this technique is Supported Liquid Extraction (SLE) , which uses a diatomaceous earth solid support to immobilize the aqueous sample, providing a large surface area for extraction and preventing emulsion formation.[2]
Solid-Phase Extraction (SPE)
SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts. It involves partitioning the analyte between a solid sorbent and a liquid mobile phase.
This protocol is based on a method for various benzodiazepines, including α-Hydroxytriazolam.[6]
Materials:
-
Blood plasma sample
-
Internal Standard (IS) solution
-
0.01 N Acetic acid
-
Strong Cation Exchange (SCX) SPE cartridges
-
SPE manifold
-
Wash solution (e.g., water, methanol)
-
Elution solvent (e.g., methanol (B129727) with 5% ammonium (B1175870) hydroxide)
-
Nitrogen evaporator
-
Reconstitution solution
-
Autosampler vials
Procedure:
-
Sample Pre-treatment: Dilute the plasma sample (e.g., 200 µL) with 0.01 N acetic acid and add the internal standard. Vortex and centrifuge.[6]
-
SPE Cartridge Conditioning: Condition the SCX SPE cartridge with an appropriate solvent (e.g., methanol) followed by an equilibration solvent (e.g., 0.01 N acetic acid).[9]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[6][9]
-
Washing: Wash the cartridge with a solvent that will remove interferences but not the analyte (e.g., water followed by a weak organic solvent).[9]
-
Elution: Elute α-Hydroxytriazolam from the cartridge using an appropriate elution solvent (e.g., a basic organic solvent).[9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Conclusion
The choice of sample preparation technique for α-Hydroxytriazolam in blood plasma is a critical determinant of the quality and reliability of the analytical results. Protein precipitation offers speed and simplicity, making it suitable for high-throughput applications, though it may be more susceptible to matrix effects. Liquid-liquid extraction provides cleaner samples and good recoveries. Solid-phase extraction offers the highest degree of selectivity and cleanup, leading to the lowest matrix effects and highest sensitivity, but is also the most complex and time-consuming method. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate sample preparation strategy for their specific analytical needs.
References
- 1. Simultaneous determination of triazolam and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Solid-phase extraction of midazolam and two of its metabolites from plasma for high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of benzodiazepines in whole blood by electron impact-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itspsolutions.com [itspsolutions.com]
- 7. a protein precipitation extraction method [protocols.io]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ijcrt.org [ijcrt.org]
Application Note: High-Resolution Mass Spectrometry for α-Hydroxytriazolam Metabolite Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolam, a short-acting benzodiazepine (B76468) marketed under trade names like Halcion, is primarily used for the short-term treatment of severe insomnia.[1] Like other benzodiazepines, it exerts its effects by enhancing the action of the neurotransmitter gamma-aminobutyric acid (GABA). The metabolism of triazolam is a critical aspect of its pharmacology, primarily occurring in the liver via cytochrome P450 enzymes, particularly CYP3A4.[1] This process leads to the formation of two main metabolites: α-hydroxytriazolam and 4-hydroxytriazolam.[2][3] The identification and quantification of these metabolites, especially α-hydroxytriazolam, are crucial in clinical and forensic toxicology, as well as in drug development to understand the drug's pharmacokinetic profile and potential drug-drug interactions.[1][4]
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers a powerful analytical tool for this purpose. HRMS instruments, such as the Orbitrap, provide high mass accuracy and resolution, enabling the confident identification of metabolites based on their exact mass, even in complex biological matrices.[5] This application note provides a detailed protocol for the identification and quantification of α-hydroxytriazolam using LC-HRMS.
Metabolic Pathway of Triazolam
The primary metabolic pathway of triazolam involves hydroxylation mediated by the CYP3A4 enzyme. This results in the formation of α-hydroxytriazolam and 4-hydroxytriazolam, which are then typically conjugated with glucuronic acid to facilitate their excretion in the urine.[2]
Experimental Protocols
Sample Preparation (Human Urine)
This protocol is adapted for the analysis of α-hydroxytriazolam in human urine, including an enzymatic hydrolysis step to cleave glucuronide conjugates.[6][7]
Materials:
-
Human urine sample
-
β-glucuronidase from Helix pomatia
-
Ammonium (B1175870) acetate (B1210297) buffer (0.5 M, pH 5.0)
-
Phosphoric acid (4%)
-
Internal Standard (IS) solution (e.g., Triazolam-d4)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)
-
Methanol (B129727) (MeOH)
-
Acetonitrile (ACN)
-
Ammonia (B1221849) solution (5% in 60:40 ACN:MeOH)
-
Sample diluent (e.g., 2% ACN, 1% formic acid in water)
Procedure:
-
To 200 µL of urine in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase.
-
Incubate the mixture at 50°C for 1 hour to ensure enzymatic hydrolysis of conjugated metabolites.[6]
-
Quench the reaction by adding 200 µL of 4% phosphoric acid.[6]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 0.02 N HCl, followed by 20% methanol.[6]
-
Dry the cartridge under high vacuum.
-
Elute the analytes with 2 x 25 µL of 60:40 ACN:MeOH containing 5% strong ammonia solution.
-
Dilute the eluate with 100 µL of the sample diluent before injection into the LC-HRMS system.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
Parameters:
-
Column: C18 reversed-phase column (e.g., Thermo C18, 2.1 x 50 mm, 3 µm particle size).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
High-Resolution Mass Spectrometry (HRMS)
Instrumentation:
-
Orbitrap-based mass spectrometer or equivalent HRMS instrument.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Full scan with data-dependent MS/MS (dd-MS2).[9][10]
-
Full Scan Resolution: 70,000.[9]
-
MS/MS Resolution: 17,500.[9]
-
Collision Energy: Stepped normalized collision energy (NCE) to obtain informative fragment spectra.
-
Data Analysis: Process the data using software capable of identifying compounds based on accurate mass, retention time, and MS/MS library matching. The exact mass of the protonated molecule [M+H]+ for α-hydroxytriazolam is used for extraction from the full scan data.
Experimental Workflow
The overall experimental workflow from sample receipt to data analysis is depicted below.
Data Presentation
The following table summarizes representative quantitative data for the analysis of triazolam and its metabolites in human urine using an LC-MS/MS method. While this data is from a triple-quadrupole instrument, similar performance is expected with HRMS, with the added benefit of higher confidence in metabolite identification.[8][11]
| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | Accuracy (%) |
| Triazolam | 0.5 | < 15 | < 15 | -12.33 to 9.76 |
| α-Hydroxytriazolam | 5.0 | < 15 | < 15 | -12.33 to 9.76 |
| 4-Hydroxytriazolam | 0.5 | < 15 | < 15 | -12.33 to 9.76 |
Table 1: Summary of quantitative LC-MS/MS data for triazolam and its metabolites in urine.[8][11]
Conclusion
High-resolution mass spectrometry coupled with liquid chromatography is a highly effective technique for the identification and quantification of α-hydroxytriazolam in biological samples. The high mass accuracy and resolution of HRMS provide unambiguous identification of the metabolite, while the sensitivity of the technique allows for detection at low concentrations. The detailed protocol provided in this application note serves as a comprehensive guide for researchers in the fields of clinical and forensic toxicology, as well as for professionals in drug development, to accurately assess the metabolic fate of triazolam.
References
- 1. [Cytochrome P450 3A4 and Benzodiazepines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Triazolam substrate inhibition: evidence of competition for heme-bound reactive oxygen within the CYP3A4 active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Urinalysis of alpha-hydroxyalprazolam, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous quantification of triazolam and its metabolites in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Immunoassays for α-Hydroxytriazolam Detection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative detection of α-hydroxytriazolam, a primary metabolite of the sedative-hypnotic drug triazolam.
Introduction
α-Hydroxytriazolam is the major active metabolite of triazolam and its detection in biological fluids is crucial for pharmacokinetic studies, clinical toxicology, and forensic analysis. Immunoassays, particularly ELISAs, offer a high-throughput and cost-effective method for the screening and quantification of α-hydroxytriazolam. This document outlines the key steps for developing a sensitive and specific competitive ELISA, from hapten synthesis and immunogen preparation to antibody production and final assay validation.
Principle of the Competitive ELISA
The competitive ELISA for α-hydroxytriazolam is based on the competition between free α-hydroxytriazolam in the sample and a fixed amount of an α-hydroxytriazolam-enzyme conjugate for binding to a limited number of anti-α-hydroxytriazolam antibody-coated microplate wells. As the concentration of α-hydroxytriazolam in the sample increases, the amount of enzyme conjugate bound to the antibody decreases. The signal is inversely proportional to the concentration of α-hydroxytriazolam in the sample.
I. Hapten Synthesis and Immunogen Preparation
A critical step in the development of an immunoassay for a small molecule like α-hydroxytriazolam is the synthesis of a hapten and its conjugation to a carrier protein to make it immunogenic.
Proposed Synthesis of α-Hydroxytriazolam Hapten (α-HT-COOH)
The chemical structure of α-hydroxytriazolam contains a primary hydroxyl group which can be derivatized to introduce a carboxylic acid functional group, creating a suitable hapten for conjugation.
Reaction Scheme:
α-Hydroxytriazolam is reacted with succinic anhydride (B1165640) to form a hemisuccinate derivative, introducing a terminal carboxylic acid.
Figure 1: Proposed hapten synthesis workflow.
Protocol:
-
Dissolve α-hydroxytriazolam in anhydrous pyridine.
-
Add succinic anhydride in excess (e.g., 5-10 molar equivalents).
-
Stir the reaction mixture at room temperature for 24-48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, evaporate the pyridine under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid to remove residual pyridine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the crude α-hydroxytriazolam-hemisuccinate (α-HT-COOH) hapten.
-
Purify the hapten using column chromatography on silica (B1680970) gel.
-
Confirm the structure of the purified hapten by mass spectrometry and NMR.
Conjugation of α-HT-COOH to Carrier Proteins
The synthesized hapten is then covalently linked to carrier proteins, such as Bovine Serum Albumin (BSA) for the coating antigen and Keyhole Limpet Hemocyanin (KLH) for the immunogen, using the carbodiimide (B86325) (EDC) crosslinker chemistry.
Figure 2: Hapten-carrier protein conjugation workflow.
Protocol:
-
Dissolve α-HT-COOH and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the solution and stir for 1 hour at room temperature to activate the carboxyl group of the hapten.
-
Separately, dissolve the carrier protein (BSA or KLH) in phosphate-buffered saline (PBS, pH 7.4).
-
Slowly add the activated hapten solution to the protein solution with gentle stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.
-
Stop the reaction and purify the conjugate by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes to remove unreacted hapten and crosslinker.
-
Characterize the conjugate by determining the protein concentration (e.g., using a BCA protein assay) and the hapten-to-protein molar ratio (e.g., by MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the hapten has a distinct absorbance).
II. Antibody Production
Polyclonal or monoclonal antibodies can be generated against the α-HT-KLH immunogen. The following is a general protocol for polyclonal antibody production in rabbits.
Immunization Protocol:
-
Pre-immune Bleed: Collect blood from the rabbits before the first immunization to obtain pre-immune serum, which will serve as a negative control.
-
Primary Immunization: Emulsify the α-HT-KLH immunogen (e.g., 0.5-1 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA). Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Immunizations: At 2-3 week intervals, administer booster injections of the immunogen emulsified with Incomplete Freund's Adjuvant (IFA).
-
Titer Monitoring: After each booster, collect a small amount of blood and determine the antibody titer using an indirect ELISA with the α-HT-BSA conjugate as the coating antigen.
-
Final Bleed and Antibody Purification: Once a high antibody titer is achieved (typically after 3-4 boosters), perform a final bleed. Purify the IgG fraction from the serum using protein A/G affinity chromatography.
III. Development of the Competitive ELISA
Optimization of Assay Parameters
Checkerboard titrations are performed to determine the optimal concentrations of the coating antigen (α-HT-BSA) and the purified anti-α-hydroxytriazolam antibody.
| Coating Antigen (α-HT-BSA) Concentration | Antibody Dilution 1 | Antibody Dilution 2 | Antibody Dilution 3 |
| Concentration 1 | OD Value | OD Value | OD Value |
| Concentration 2 | OD Value | OD Value | OD Value |
| Concentration 3 | OD Value | OD Value | OD Value |
The optimal combination is the one that gives a high signal (OD ≈ 1.0-1.5) in the absence of free analyte and a low background.
Competitive ELISA Protocol
Figure 3: Competitive ELISA workflow.
-
Coating: Coat the wells of a 96-well microplate with the optimized concentration of α-HT-BSA in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites by adding blocking buffer (e.g., PBS with 1% BSA) to each well and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add α-hydroxytriazolam standards or samples to the wells, followed immediately by the addition of the optimized dilution of the anti-α-hydroxytriazolam antibody. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm for TMB).
IV. Data Analysis and Assay Validation
Standard Curve
A standard curve is generated by plotting the OD values against the corresponding concentrations of the α-hydroxytriazolam standards. The concentration of α-hydroxytriazolam in unknown samples is determined by interpolating their OD values from the standard curve.
| α-HT Standard (ng/mL) | OD at 450 nm |
| 0 | 1.52 |
| 0.1 | 1.35 |
| 0.5 | 1.05 |
| 1.0 | 0.80 |
| 5.0 | 0.45 |
| 10.0 | 0.25 |
| 50.0 | 0.10 |
Assay Validation Parameters
The developed ELISA should be validated for its performance characteristics.
| Parameter | Description | Acceptance Criteria |
| Sensitivity (LOD) | Lowest concentration of analyte that can be distinguished from the blank. | Calculated as the mean of the blank + 3x standard deviation of the blank. |
| Specificity | Ability to detect only α-hydroxytriazolam. | Cross-reactivity with related compounds (e.g., triazolam, other benzodiazepines) should be low (<1%). |
| Precision (CV%) | Agreement between replicate measurements. | Intra-assay CV < 10%, Inter-assay CV < 15%. |
| Accuracy (Recovery) | Closeness of the measured value to the true value. | Recovery of spiked samples should be within 80-120%. |
| Linearity | Proportionality of the signal to the analyte concentration over a range. | R² > 0.99 for the linear range of the standard curve. |
Cross-Reactivity Calculation:
Cross-reactivity (%) = (IC₅₀ of α-hydroxytriazolam / IC₅₀ of cross-reactant) x 100
| Compound | IC₅₀ (ng/mL) | Cross-Reactivity (%) |
| α-Hydroxytriazolam | 1.0 | 100 |
| Triazolam | 50 | 2.0 |
| Alprazolam | >1000 | <0.1 |
| Diazepam | >1000 | <0.1 |
These application notes and protocols provide a framework for the development of a robust and reliable immunoassay for the detection of α-hydroxytriazolam. Researchers should optimize and validate the assay according to their specific requirements and laboratory conditions.
Application Notes and Protocols for the Forensic Analysis of α-Hydroxytriazolam
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Triazolam, a potent short-acting benzodiazepine (B76468) sold under trade names like Halcion®, is indicated for the short-term management of insomnia.[1][2] Due to its sedative and amnesic properties, it has been implicated in cases of drug-facilitated crimes, such as sexual assault and robbery, as well as in driving under the influence (DUI) cases and suspected overdoses.[1][3][4] The rapid metabolism and short half-life of triazolam (1.5 to 5.5 hours) present a challenge in forensic toxicology, as the parent drug may be undetectable in biological samples collected after a certain time lapse.[1][2]
Triazolam is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) via hydroxylation to its two major metabolites: α-hydroxytriazolam and 4-hydroxytriazolam.[5][6][7] These metabolites are then conjugated with glucuronic acid and excreted in the urine.[5][6] α-Hydroxytriazolam is a significant urinary metabolite, making it a crucial biomarker for confirming the ingestion of triazolam, especially when the parent drug is no longer detectable.[1][3][8][9] These application notes provide detailed protocols for the analysis of α-hydroxytriazolam in forensic toxicology casework using gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Triazolam
The metabolic conversion of triazolam to its hydroxylated metabolites is a critical consideration in the toxicological analysis. The following diagram illustrates this pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Triazolam - Wikipedia [en.wikipedia.org]
- 3. arch.ies.gov.pl [arch.ies.gov.pl]
- 4. Forensic toxicology of benzodiazepines: neuropharmacological effects, analytical challenges, and emerging detection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pfizermedical.com [pfizermedical.com]
- 6. Kinetic analysis of sequential metabolism of triazolam and its extrapolation to humans using an entero-hepatic two-organ microphysiological system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 7. Triazolam substrate inhibition: evidence of competition for heme-bound reactive oxygen within the CYP3A4 active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary screening for alpha-OH triazolam by FPIA and EIA with confirmation by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A drug rape case involving triazolam detected in hair and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: α-Hydroxytriazolam LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of α-Hydroxytriazolam.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the LC-MS/MS analysis of α-Hydroxytriazolam, with a focus on matrix effects.
Question: I am observing poor sensitivity and a lower-than-expected signal for α-Hydroxytriazolam. What could be the cause?
Answer: This is a classic sign of ion suppression , a common matrix effect. Co-eluting endogenous components from your biological sample (e.g., phospholipids, salts, proteins) can interfere with the ionization of α-Hydroxytriazolam in the mass spectrometer's ion source, leading to a reduced signal.[1][2][3][4]
Troubleshooting Steps:
-
Evaluate Your Sample Preparation:
-
Protein Precipitation (PPT): While fast, PPT is the least effective method for removing interfering matrix components and often results in significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning α-Hydroxytriazolam into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for minimizing matrix effects. It provides a more selective cleanup by utilizing specific interactions between the analyte and the sorbent material. For α-Hydroxytriazolam in urine, a method using a C18 SPE cartridge has been shown to be effective.[5]
-
-
Optimize Chromatographic Separation:
-
Ensure that α-Hydroxytriazolam is chromatographically separated from the regions of significant matrix interference. You can assess this using a post-column infusion experiment.
-
Adjusting the mobile phase gradient or using a different column chemistry (e.g., a phenyl-hexyl column) can alter the elution profile of both the analyte and interfering components.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
A SIL-IS, such as Triazolam-d4, is the most effective way to compensate for matrix effects.[6] Since the SIL-IS has nearly identical physicochemical properties to α-Hydroxytriazolam, it will experience similar ion suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio. The use of Triazolam-d4 has been successfully demonstrated in published methods.[5][7]
-
Question: My results are inconsistent and show high variability between different samples of the same matrix (e.g., different lots of plasma). What is the problem?
Answer: This issue points to a variable matrix effect , where the degree of ion suppression or enhancement differs from one sample to another. This can be caused by inter-individual differences in the composition of the biological matrix.
Troubleshooting Steps:
-
Assess the Relative Matrix Effect: During method validation, it is crucial to evaluate the matrix effect across multiple sources (at least 6 different lots) of the biological matrix. The coefficient of variation (%CV) of the matrix factor across these lots should ideally be ≤15%. One study on α-Hydroxytriazolam in urine found the relative matrix effect to be less than 12%.[5]
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as a well-optimized SPE protocol, can help to remove the variable interfering components, leading to more consistent results.
-
Ensure Co-elution of Analyte and Internal Standard: If you are using an analog internal standard that does not co-elute perfectly with α-Hydroxytriazolam, it may not adequately compensate for variable matrix effects. Switching to a co-eluting SIL-IS is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which can compromise the accuracy and precision of quantification.[1][3][8]
Q2: How can I quantitatively assess the matrix effect for my α-Hydroxytriazolam assay?
A2: The most common method is the post-extraction spike assay .[1] This involves comparing the peak area of α-Hydroxytriazolam in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as:
-
MF (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100
An MF < 100% indicates ion suppression, while an MF > 100% indicates ion enhancement. An MF of 100% suggests no significant matrix effect.
Q3: What level of matrix effect is considered acceptable?
A3: While the goal is to minimize matrix effects as much as possible, a common acceptance criterion during method validation is that the matrix factor should be within a certain range (e.g., 85-115%) and the %CV across different lots of the matrix should be ≤15%. For α-Hydroxytriazolam in urine, a validated method reported an absolute matrix effect of less than 15%.[5]
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to matrix effects?
A4: ESI is generally more prone to matrix effects, particularly ion suppression, than APCI.[4][9] This is because ESI relies on a more complex ionization mechanism involving droplet formation and solvent evaporation, which can be easily disrupted by co-eluting matrix components.[10] For α-Hydroxytriazolam analysis, positive mode ESI has been successfully used.[5][7]
Quantitative Data Summary
The following tables summarize quantitative data from a validated method for the analysis of α-Hydroxytriazolam in human urine.
Table 1: Matrix Effect Data for α-Hydroxytriazolam in Human Urine
| Parameter | Value | Reference |
| Absolute Matrix Effect | < 15% | [5] |
| Relative Matrix Effect (%CV) | < 12% | [5] |
Table 2: LC-MS/MS Method Parameters for α-Hydroxytriazolam Analysis in Urine
| Parameter | Value | Reference |
| LC Conditions | ||
| Column | Thermo® C18 (2.1 x 50 mm, 3 µm) | [5] |
| Mobile Phase | Acetonitrile/H₂O/Formic Acid (35:65:0.2, v/v/v) | [5] |
| Flow Rate | 0.25 mL/min | [5] |
| Retention Time | 1.70 min | [5] |
| MS/MS Conditions | ||
| Ionization Mode | ESI Positive | [5] |
| MRM Transition | m/z 359.0 → 331.0 | [5][7] |
| Internal Standard | Triazolam-d4 (m/z 347.0 → 312.0) | [5][7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of α-Hydroxytriazolam from Human Urine
This protocol is adapted from a published method for the analysis of triazolam and its metabolites in human urine.[5]
-
Conditioning: Condition a C18 SPE cartridge sequentially with 1 mL of methanol (B129727) and twice with 1 mL of water.
-
Loading: Load 500 µL of the urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge twice with 1 mL of a solution of methanol/water/ammonium hydroxide (B78521) (5:95:2, v/v/v).
-
Elution: Elute the analyte with 2% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the LC mobile phase.
-
Injection: Inject a 10 µL aliquot into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for α-Hydroxytriazolam analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [research-repository.griffith.edu.au]
- 9. eijppr.com [eijppr.com]
- 10. Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of 53 benzodiazepines in illicit drug samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: α-Hydroxytriazolam HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of α-Hydroxytriazolam in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (e.g., tailing, fronting) for α-Hydroxytriazolam in reversed-phase HPLC?
Poor peak shape in the HPLC analysis of α-Hydroxytriazolam can stem from several factors:
-
Secondary Interactions: The most common cause of peak tailing for basic compounds like α-Hydroxytriazolam is the interaction between the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based columns.[1]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of α-Hydroxytriazolam. If the pH is close to the compound's pKa, it can exist in both ionized and non-ionized forms, leading to peak broadening or splitting.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broadened and asymmetric peaks.[1]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, particularly fronting.[1]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and poor peak shape. This can be caused by exposure to extreme pH or high temperatures.
-
System Dead Volume: Excessive tubing length or fittings with large internal diameters can contribute to extra-column band broadening and peak tailing.
Q2: How does the mobile phase pH affect the peak shape of α-Hydroxytriazolam, and how can I optimize it?
The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like α-Hydroxytriazolam. By adjusting the pH, you can control the degree of ionization of the analyte and minimize undesirable interactions with the stationary phase.
Optimization Strategy:
-
Initial Screening: Start with a mobile phase containing a common acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).
-
Systematic Evaluation: Prepare a series of mobile phases with different pH values (e.g., in 0.5 pH unit increments) using appropriate buffers (e.g., phosphate (B84403) or acetate (B1210297) buffers, if compatible with your detection method).
-
Evaluate Peak Shape: Inject the α-Hydroxytriazolam standard at each pH and evaluate the peak shape using metrics like the asymmetry factor or tailing factor. A value close to 1.0 indicates a symmetrical peak.
Q3: What are the recommended starting conditions for HPLC analysis of α-Hydroxytriazolam?
Based on published methods and general principles of reversed-phase chromatography for similar compounds, the following are recommended starting conditions:
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm I.D., 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium (B1175870) Acetate |
| Mobile Phase B | Acetonitrile (B52724) or Methanol |
| Gradient | Start with a low percentage of B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 10-15 minutes. |
| Flow Rate | 0.2 - 1.0 mL/min (depending on column diameter) |
| Column Temperature | 25 - 40 °C |
| Detection | UV at approximately 220 nm |
| Injection Volume | 5 - 20 µL |
These conditions should provide a good starting point for method development. Further optimization of the gradient, mobile phase composition, and other parameters will likely be necessary to achieve optimal peak shape and resolution.
Troubleshooting Guides
Problem: Peak Tailing
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps:
-
Evaluate Mobile Phase pH: As α-Hydroxytriazolam is likely basic, a low pH mobile phase (2.5-3.5) is a good starting point to protonate the analyte and suppress silanol interactions. Use a buffer such as phosphate or an additive like formic acid or TFA.
-
Consider Mobile Phase Additives: If not already present, add an acidic modifier to the mobile phase. Formic acid (0.1%) is a common choice and is mass spectrometry compatible.
-
Assess Column Condition: Peak tailing can be a sign of a deteriorating column. Replace the column with a new, high-purity, end-capped C18 column.
-
Check for Column Overload: Dilute the sample and inject it again. If the peak shape improves, column overload was the likely cause. Reduce the sample concentration or injection volume for future analyses.
Problem: Peak Fronting
Caption: Troubleshooting workflow for addressing peak fronting.
Detailed Steps:
-
Evaluate Sample Solvent: The primary cause of peak fronting is a sample solvent that is stronger (i.e., has a higher elution strength) than the mobile phase. Whenever possible, dissolve the α-Hydroxytriazolam standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
-
Check Sample Concentration: High sample concentrations can also lead to peak fronting. Try diluting the sample to see if the peak shape improves.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
This protocol describes a systematic approach to optimizing the mobile phase pH to improve the peak shape of α-Hydroxytriazolam.
-
Preparation of Mobile Phases:
-
Prepare an aqueous stock solution of a suitable buffer, for example, 100 mM ammonium acetate.
-
Prepare a series of aqueous mobile phase A components at different pH values (e.g., pH 3.0, 4.0, 5.0, 6.0, 7.0, 8.0) by adjusting the pH of the buffer solution with an appropriate acid (e.g., formic acid) or base (e.g., ammonium hydroxide).
-
Mobile phase B will be acetonitrile or methanol.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the first mobile phase composition (e.g., 90% A at pH 3.0, 10% B).
-
Inject a standard solution of α-Hydroxytriazolam.
-
Run a standard gradient program (e.g., 10% to 90% B over 15 minutes).
-
Repeat the analysis for each prepared mobile phase pH.
-
-
Data Analysis:
-
For each chromatogram, determine the peak asymmetry or tailing factor for the α-Hydroxytriazolam peak.
-
Create a table to compare the peak shape metrics at different pH values.
-
Select the pH that provides the most symmetrical peak (asymmetry/tailing factor closest to 1.0).
-
Protocol 2: Sample Preparation for HPLC Analysis
Proper sample preparation is crucial for obtaining good peak shape and ensuring the longevity of the HPLC column.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of α-Hydroxytriazolam reference standard.
-
Dissolve the standard in a suitable solvent. A good starting point is a 50:50 mixture of acetonitrile and water. Ensure complete dissolution, using sonication if necessary. This will be your stock solution.
-
-
Working Standard Preparation:
-
Dilute the stock solution with the initial mobile phase of your HPLC method to the desired concentration. For example, if your initial mobile phase is 90% water with 0.1% formic acid and 10% acetonitrile, use this mixture as the diluent.
-
-
Sample Filtration:
-
Before injection, filter all samples and standards through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or tubing.
-
Data Presentation
Table 1: Illustrative Effect of Mobile Phase pH on α-Hydroxytriazolam Peak Shape
| Mobile Phase pH | Tailing Factor | Asymmetry Factor | Observations |
| 3.0 (0.1% Formic Acid) | 1.1 | 1.05 | Symmetrical peak shape |
| 4.5 (Acetate Buffer) | 1.5 | 1.4 | Moderate peak tailing |
| 7.0 (Phosphate Buffer) | 2.1 | 1.9 | Significant peak tailing |
| 8.5 (Ammonium Carbonate Buffer) | 1.2 | 1.1 | Good peak symmetry |
Note: This table is for illustrative purposes and actual results may vary depending on the specific column and other chromatographic conditions.
Table 2: Illustrative Effect of Sample Solvent on α-Hydroxytriazolam Peak Shape
| Sample Solvent | Peak Shape | Asymmetry Factor |
| 100% Acetonitrile | Fronting | 0.7 |
| 50:50 Acetonitrile:Water | Symmetrical | 1.0 |
| Initial Mobile Phase (90:10 Water:Acetonitrile) | Symmetrical | 1.0 |
Note: This table is for illustrative purposes. The initial mobile phase is assumed to be weaker than 50:50 acetonitrile:water.
References
Technical Support Center: α-Hydroxytriazolam Analysis by ESI-MS
Welcome to the technical support center for the analysis of α-Hydroxytriazolam using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a primary focus on mitigating ion suppression.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is ion suppression and why is it a concern for α-Hydroxytriazolam analysis?
A: Ion suppression is a type of matrix effect where co-eluting endogenous or exogenous compounds in a sample interfere with the ionization of the target analyte, in this case, α-Hydroxytriazolam.[1] This interference reduces the analyte's signal intensity, which can lead to inaccurate and imprecise quantification, as well as decreased sensitivity (higher limits of detection).[1][2] In biological matrices like plasma and urine, common sources of ion suppression include phospholipids, salts, and metabolites that compete with α-Hydroxytriazolam for ionization in the ESI source.[2][3]
Q2: I'm observing a significant drop in α-Hydroxytriazolam signal when analyzing biological samples compared to standards in a pure solvent. How can I confirm this is due to ion suppression?
A: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[2] This involves continuously infusing a standard solution of α-Hydroxytriazolam into the MS detector post-column while injecting a blank, extracted matrix sample. A dip in the otherwise stable baseline signal of α-Hydroxytriazolam at specific retention times indicates the elution of matrix components that cause ion suppression.[2]
Another approach is the post-extraction spike method, where you compare the response of α-Hydroxytriazolam in a clean solvent to its response when spiked into an extracted blank matrix. A lower response in the matrix sample confirms the presence of ion suppression.[2][4]
Q3: What are the most effective sample preparation techniques to reduce ion suppression for α-Hydroxytriazolam?
A: Effective sample preparation is crucial for removing interfering matrix components before LC-MS/MS analysis. For α-Hydroxytriazolam, the following techniques are highly recommended:
-
Solid-Phase Extraction (SPE): This is a highly effective and commonly used method for cleaning up complex samples and concentrating the analyte.[5][6][7] Mixed-mode SPE, such as Oasis MCX (Mixed-Mode Cation Exchange), has been shown to be effective for the extraction of benzodiazepines and their metabolites from urine.[6]
-
Liquid-Liquid Extraction (LLE): LLE can also be employed to separate α-Hydroxytriazolam from interfering substances based on its solubility characteristics.
-
Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids, which are major contributors to ion suppression. If used, further cleanup steps or optimization of chromatography are often necessary.
Q4: Can I overcome ion suppression by modifying my chromatographic method?
A: Yes, optimizing your chromatography is a powerful strategy. The goal is to chromatographically separate α-Hydroxytriazolam from the co-eluting matrix components that cause suppression.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): The use of UHPLC systems with sub-2 µm particle columns provides higher peak resolution, which can effectively separate the analyte from interfering matrix components.
-
Gradient Optimization: Modifying the mobile phase gradient can alter the elution profile of both the analyte and interfering compounds, potentially resolving them from each other.
-
Column Chemistry: Employing a different column chemistry (e.g., C18, PFP) can change the selectivity of the separation and improve the resolution between α-Hydroxytriazolam and matrix interferences.[7]
Q5: How can a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?
A: A SIL-IS, such as α-hydroxytriazolam-d4, is the ideal internal standard for quantitative analysis.[8] Because it co-elutes with the unlabeled analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression.[9] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized, leading to more accurate and precise quantification.[4] However, it's important to note that while a SIL-IS corrects for the suppression effect, it does not eliminate the loss in sensitivity.
Q6: Are there alternative ionization techniques that are less susceptible to ion suppression for α-Hydroxytriazolam analysis?
A: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to ion suppression.[10] This is due to the different ionization mechanisms; APCI relies on gas-phase ionization, which is less affected by the non-volatile matrix components that interfere with the ESI process.[2] If significant and persistent ion suppression is observed with ESI, switching to an APCI source, if available, could be a viable solution.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of α-Hydroxytriazolam by LC-MS/MS.
Table 1: LC-MS/MS Parameters for α-Hydroxytriazolam Analysis
| Parameter | Value | Reference |
| Ionization Mode | ESI Positive | [11][12] |
| Precursor Ion (m/z) | 359.0 | [11][12] |
| Product Ion 1 (m/z) | 331.0 | [12] |
| Product Ion 2 (m/z) | 308.3 | [11] |
| Internal Standard | Triazolam-d4 or α-hydroxytriazolam-d4 | [7][8] |
| IS Precursor Ion (m/z) | 347.0 (Triazolam-d4) | [7][11] |
| IS Product Ion (m/z) | 312.0 (Triazolam-d4) | [7][11] |
Table 2: Example Lower Limits of Quantification (LLOQ) for α-Hydroxytriazolam
| Matrix | LLOQ (ng/mL) | Reference |
| Human Plasma | 0.1 | [11] |
| Human Urine | 5.0 | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of α-Hydroxytriazolam from Urine
This protocol is adapted from a method for the analysis of triazolam and its metabolites in human urine.[5]
-
Sample Pre-treatment: To a 500 µL urine sample, add 50 µL of 2 M ammonium (B1175870) acetate (B1210297) (pH 5.0), 13 µL of β-glucuronidase, and 50 µL of the internal standard solution (e.g., 50 ng/mL α-hydroxytriazolam-d4).
-
Incubation: Incubate the sample in a water bath at 50°C for 30 minutes to allow for enzymatic hydrolysis.
-
SPE Cartridge Conditioning: Condition an Oasis HLB extraction cartridge sequentially with 1 mL of methanol (B129727) and 1 mL of water (repeat water wash).
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1 mL of 5% methanol in water containing 2% ammonium hydroxide.
-
Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Protocol 2: UHPLC-MS/MS Analysis
The following are typical starting conditions for the chromatographic separation of α-Hydroxytriazolam.
-
Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm), is recommended for good separation.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 - 0.6 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Linear gradient to 90% B
-
3.0-3.5 min: Hold at 90% B
-
3.5-4.0 min: Return to 10% B and re-equilibrate
-
-
Injection Volume: 2-10 µL
-
Column Temperature: 40°C
Visualizations
Caption: A typical workflow for the analysis of α-Hydroxytriazolam.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. academic.oup.com [academic.oup.com]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Urine analysis of 28 designer benzodiazepines by liquid chromatography–high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of triazolam and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Enzymatic Hydrolysis of α-Hydroxytriazolam Glucuronide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of α-hydroxytriazolam glucuronide.
Frequently Asked Questions (FAQs)
Q1: Which β-glucuronidase enzyme is most effective for the hydrolysis of α-hydroxytriazolam glucuronide?
A1: Among the commonly used β-glucuronidases, the enzyme from Escherichia coli (E. coli) is considered the most effective for hydrolyzing α-hydroxytriazolam glucuronide.[1][2] This is due to its high efficiency and its ability to function over a broad pH range.[1][2] While enzymes from bovine liver and Patella vulgata are also effective, β-glucuronidase from Helix pomatia has been shown to yield poor recovery.[1][2]
Q2: What are the optimal conditions for enzymatic hydrolysis of α-hydroxytriazolam glucuronide using different enzymes?
A2: The optimal conditions for pH, temperature, and enzyme concentration vary depending on the source of the β-glucuronidase. A summary of optimal conditions for the hydrolysis of α-hydroxytriazolam glucuronide in 1 ml of urine is provided in the table below.[1][2]
Q3: How long should the incubation be for complete hydrolysis?
A3: For clinical doses of triazolam, an incubation time of 90 minutes with β-glucuronidase from E. coli is generally sufficient for the complete hydrolysis of α-hydroxytriazolam glucuronide.[1][2] However, for other enzymes or different sample matrices, the optimal incubation time may vary and should be determined empirically.[3][4]
Q4: Can the urine matrix affect the hydrolysis efficiency?
A4: Yes, the composition of the urine matrix can significantly impact the efficiency of enzymatic hydrolysis.[5][6] Endogenous compounds in urine can act as inhibitors, and the natural pH of urine can be outside the optimal range for the enzyme.[5][6] It is often recommended to dilute the urine sample with a buffer to achieve the target pH and minimize the impact of interfering substances.[5][6]
Q5: What should I do if I observe low recovery of α-hydroxytriazolam after hydrolysis?
A5: Low recovery can be due to several factors. Please refer to our troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include suboptimal enzyme activity, incorrect pH or temperature, insufficient incubation time, or the presence of inhibitors in the sample.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low or no recovery of α-hydroxytriazolam | 1. Suboptimal enzyme activity: Enzyme may be old, improperly stored, or from a less effective source (e.g., Helix pomatia).[1][2] | - Use a fresh batch of enzyme from a reliable supplier.- Ensure the enzyme is stored according to the manufacturer's instructions.- Switch to a more effective enzyme, such as one derived from E. coli.[1][2] |
| 2. Incorrect pH: The pH of the reaction mixture is outside the optimal range for the enzyme.[4][5] | - Measure the pH of the urine/buffer mixture before adding the enzyme.- Adjust the pH using an appropriate buffer to match the enzyme's optimum (see table below).[1][2] | |
| 3. Incorrect temperature: The incubation temperature is too high or too low for the enzyme.[3][4] | - Verify the incubator temperature with a calibrated thermometer.- Set the temperature to the optimal value for the specific enzyme being used (see table below).[1][2] | |
| 4. Insufficient incubation time: The reaction was stopped before hydrolysis was complete.[3] | - Increase the incubation time. A 90-minute incubation is a good starting point for E. coli β-glucuronidase.[1][2] | |
| 5. Presence of inhibitors in the urine sample: Some compounds in urine can inhibit β-glucuronidase activity.[5][6] | - Dilute the urine sample with buffer (a 3-fold dilution is often beneficial).[5][6]- Consider a sample clean-up step prior to hydrolysis if the matrix is particularly complex. | |
| Inconsistent results between samples | 1. Variability in urine composition: Different urine samples have different pH values and concentrations of potential inhibitors.[5] | - Buffer each urine sample to a consistent pH before hydrolysis.- Standardize the sample dilution across all experiments. |
| 2. Inaccurate pipetting: Errors in pipetting the sample, buffer, or enzyme solution. | - Calibrate your pipettes regularly.- Use proper pipetting techniques to ensure accuracy and precision. | |
| Analyte degradation | 1. Prolonged incubation at high temperatures: Some benzodiazepines can degrade at temperatures above 50°C during long incubation periods.[3] | - Use the lowest effective temperature for the chosen enzyme.- Minimize incubation time by using an optimal enzyme concentration. |
| 2. Inappropriate pH: Extreme pH values can lead to the degradation of the analyte. | - Ensure the pH of the reaction is within the stable range for α-hydroxytriazolam. |
Data Summary
Table 1: Optimal Conditions for Enzymatic Hydrolysis of α-Hydroxytriazolam Glucuronide in Urine (per 1 ml)
| Enzyme Source | Enzyme Amount (Units) | Temperature (°C) | Optimal pH Range |
| Escherichia coli | 100 | 37 | 5.5 - 7.8 |
| Bovine Liver | 100 | 45 | 5.0 - 5.5 |
| Patella vulgata | 300 | 60 | 3.8 - 4.5 |
Data compiled from Inoue et al. (2004).[1][2]
Experimental Protocols
General Protocol for Enzymatic Hydrolysis of α-Hydroxytriazolam Glucuronide in Urine
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
If necessary, centrifuge the samples to pellet any precipitate.
-
-
pH Adjustment:
-
To 1 ml of urine, add an appropriate volume of a suitable buffer to achieve the optimal pH for the selected β-glucuronidase (refer to Table 1). For example, for E. coli β-glucuronidase, use a phosphate (B84403) buffer to adjust the pH to between 5.5 and 7.8.[1][2]
-
-
Enzyme Addition:
-
Add the recommended amount of β-glucuronidase to the buffered urine sample (refer to Table 1).
-
-
Incubation:
-
Termination of Reaction:
-
Stop the reaction by adding a suitable quenching agent or by proceeding directly to the extraction step.
-
-
Extraction and Analysis:
-
Extract the hydrolyzed α-hydroxytriazolam from the urine matrix using an appropriate solvent, such as a 1:1 (v/v) mixture of hexane (B92381) and dichloromethane.[1][2]
-
Analyze the extracted sample using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection at 230 nm.[1][2]
-
Visualizations
Caption: Workflow for enzymatic hydrolysis of α-hydroxytriazolam glucuronide.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. myadlm.org [myadlm.org]
- 4. UHPLC/MS for Drug Detection in Urine [sigmaaldrich.com]
- 5. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: Trace Analysis of α-Hydroxytriazolam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination issues during the trace analysis of α-Hydroxytriazolam.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a peak for α-Hydroxytriazolam in my blank injections (a "ghost peak"). What are the potential sources of this contamination?
A1: Ghost peaks in blank injections are a common issue in trace analysis and typically point to carryover from a previous injection or contamination within the LC-MS system. Potential sources include:
-
Autosampler Carryover: Residue from a high-concentration sample may remain in the injection needle, valve, or sample loop and be introduced into subsequent blank or low-concentration sample injections.
-
Column Carryover: The analytical column can retain α-Hydroxytriazolam, which then slowly elutes in later runs, especially if the column wash between samples is inadequate.
-
Contaminated Solvents or Reagents: The mobile phase, reconstitution solvent, or any additives could be contaminated with α-Hydroxytriazolam or a compound with a similar mass-to-charge ratio.[1][2]
-
System Contamination: Buildup of the analyte in tubing, fittings, or the ion source of the mass spectrometer can lead to persistent background signals.[3]
Troubleshooting Steps:
-
Inject a series of blanks: This helps to determine if the ghost peak intensity decreases with each subsequent blank, which is indicative of carryover.
-
Clean the injection system: Follow the manufacturer's protocol for cleaning the autosampler needle and injection port.
-
Implement a robust column wash: Use a strong solvent in the wash method between samples to ensure the complete elution of α-Hydroxytriazolam.
-
Prepare fresh mobile phase and solvents: Use high-purity solvents and reagents to minimize the risk of contamination.[1]
-
Clean the MS ion source: If contamination is suspected to be within the mass spectrometer, follow the manufacturer's guidelines for cleaning the ion source.[3]
Q2: My results for α-Hydroxytriazolam show poor reproducibility and accuracy, especially at low concentrations. Could contamination be the cause?
A2: Yes, contamination can significantly impact the accuracy and precision of α-Hydroxytriazolam quantification, particularly at trace levels.[4] Here's how:
-
High Background Noise: Contaminants can increase the background signal in the mass spectrometer, leading to a poor signal-to-noise ratio for the analyte and affecting the precision of peak integration.[3][4]
-
Ion Suppression or Enhancement: Co-eluting contaminants can interfere with the ionization of α-Hydroxytriazolam in the MS source, leading to either suppressed or enhanced signal intensity and inaccurate quantification.[4]
-
Interfering Peaks: A contaminant may have a similar mass-to-charge ratio as α-Hydroxytriazolam, leading to an isobaric interference that can artificially inflate the analyte signal.[4]
Troubleshooting Steps:
-
Analyze a matrix blank: This will help identify any interfering peaks originating from the sample matrix itself.
-
Review chromatographic peak shape: Poor peak shape, such as tailing or splitting, can be a sign of column contamination or overload.[5]
-
Use an isotopically labeled internal standard: A stable isotope-labeled version of α-Hydroxytriazolam can help to compensate for matrix effects and variations in instrument response.
-
Optimize sample preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove matrix components that may cause ion suppression or enhancement.
Q3: What are common sources of contamination in the laboratory environment that can affect α-Hydroxytriazolam analysis?
A3: The laboratory environment can be a significant source of contamination in trace analysis.[6] Key sources include:
-
Labware: Plasticizers (e.g., phthalates) can leach from plastic containers and tubing into solvents and samples.[1] Glassware that has not been properly cleaned can also introduce contaminants.
-
Personal Protective Equipment (PPE): Particulates and other contaminants can be introduced from gloves and other protective clothing.[1]
-
Reagents and Water: Impurities in acids, bases, and salts used for sample preparation and mobile phases can be a source of contamination. The purity of the water used is also critical.[1]
-
Cross-contamination: Handling high-concentration standards and low-concentration samples in the same area without proper cleaning procedures can lead to cross-contamination.
Preventative Measures:
-
Use high-quality, certified labware.
-
Wear powder-free nitrile gloves.[7]
-
Use ultrapure water and high-purity reagents.[1]
-
Maintain separate sets of pipettes and other equipment for high- and low-concentration solutions.
Quantitative Data Summary
The following tables provide illustrative quantitative data that may be encountered during the trace analysis of α-Hydroxytriazolam. These values are examples and may vary depending on the specific instrumentation and methodology used.
Table 1: Example Carryover Assessment
| Injection Number | Sample Type | α-Hydroxytriazolam Peak Area | % Carryover |
| 1 | High Concentration Standard (100 ng/mL) | 1,500,000 | N/A |
| 2 | Blank 1 | 1,500 | 0.10% |
| 3 | Blank 2 | 750 | 0.05% |
| 4 | Blank 3 | < LLOQ | < 0.01% |
LLOQ: Lower Limit of Quantitation
Table 2: Typical LC-MS/MS Method Parameters and Performance
| Parameter | Value |
| Lower Limit of Quantitation (LLOQ) | 0.05 - 0.1 ng/mL[8] |
| Upper Limit of Quantitation (ULOQ) | 50 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% of nominal concentration |
| Precision (%RSD) | ≤15% |
| Extraction Recovery | >85% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of α-Hydroxytriazolam in Human Plasma
This protocol is a representative example for the quantitative analysis of α-Hydroxytriazolam.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 0.5 mL of plasma, add an internal standard (e.g., α-Hydroxytriazolam-d4).
-
Vortex mix the sample.
-
Load the sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute α-Hydroxytriazolam with a strong organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute α-Hydroxytriazolam, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Monitor for the specific precursor-to-product ion transitions for α-Hydroxytriazolam and its internal standard.
Visualizations
References
- 1. elgalabwater.com [elgalabwater.com]
- 2. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
Low recovery of α-Hydroxytriazolam during sample extraction
Technical Support Center: α-Hydroxytriazolam Extraction
This guide provides troubleshooting advice and answers to frequently asked questions regarding the low recovery of α-hydroxytriazolam during sample extraction procedures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of α-hydroxytriazolam that I should consider for extraction?
A1: Understanding the physicochemical properties of α-hydroxytriazolam is critical for developing and troubleshooting extraction protocols. As an active metabolite of triazolam, its behavior is influenced by its polarity, solubility, and acid/base characteristics.[1] Key properties are summarized below.
Table 1: Physicochemical Properties of α-Hydroxytriazolam
| Property | Value | Implication for Extraction |
|---|---|---|
| Molecular Weight | 359.21 g/mol [2][3] | Standard molecular weight for a benzodiazepine (B76468) metabolite. |
| logP (Octanol/Water) | 3.417 (Calculated)[2] | Indicates moderate lipophilicity, suggesting good solubility in organic solvents like ethyl acetate, ether, and dichloromethane. |
| Water Solubility | logWS: -6.31 (Calculated)[2] | Low water solubility suggests it will readily partition into an organic phase from an aqueous matrix. |
| Solubility | Soluble in DMSO and Methanol[1] | Useful for reconstitution of the final extract before analysis. |
Q2: Which extraction method is generally preferred for α-hydroxytriazolam, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A2: Both SPE and LLE are viable and have been successfully used for α-hydroxytriazolam and other benzodiazepines.[4][5][6]
-
Solid-Phase Extraction (SPE) is often preferred for its high-throughput capabilities, potential for automation, and ability to provide cleaner extracts by using specific sorbent chemistries to remove matrix interferences.[6][7] Common sorbents include reversed-phase (C8, C18) and polymeric materials.[8]
-
Liquid-Liquid Extraction (LLE) is a classic, effective, and often less expensive technique. It is highly effective for moderately lipophilic compounds like α-hydroxytriazolam.[4] Optimization of solvent choice and pH is crucial for high recovery.[9]
The choice depends on sample complexity, required throughput, available equipment, and the desired cleanliness of the final extract.
Q3: What are the most common reasons for low recovery of α-hydroxytriazolam?
A3: Low recovery is a frequent issue that can usually be traced to suboptimal parameters in the extraction workflow.[8][10][11]
-
Incorrect pH: The pH of the sample and subsequent solutions is critical. For benzodiazepines, a slightly basic pH is often used to ensure they are in a neutral state, which enhances retention on reversed-phase SPE sorbents and partitioning into organic solvents during LLE.[8][12]
-
Inappropriate Sorbent/Solvent: The choice of SPE sorbent or LLE solvent must match the analyte's polarity.[10][11]
-
Suboptimal Wash/Elution Steps (SPE): Using a wash solvent that is too strong can prematurely elute the analyte, while an elution solvent that is too weak will result in incomplete recovery from the sorbent.[10][11]
-
Insufficient Phase Separation or Mixing (LLE): Inadequate vortexing can lead to incomplete partitioning, and emulsion formation can trap the analyte, preventing its transfer to the organic phase.
-
Analyte Instability: Some metabolites can degrade due to exposure to light, extreme temperatures, or inappropriate pH conditions.[13]
Troubleshooting Guide
Issue 1: Low Recovery with Solid-Phase Extraction (SPE)
Q: My α-hydroxytriazolam recovery is low using a reversed-phase (e.g., C18) SPE cartridge. What steps should I take to troubleshoot this?
A: A systematic approach is necessary to pinpoint the step where the analyte is being lost. The following workflow can help identify and resolve the issue. It is recommended to collect and analyze the fractions from each step (load, wash, and elution) to determine where the loss is occurring.[14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. «alpha»-hydroxy-triazolam - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. alpha-Hydroxytriazolam | C17H12Cl2N4O | CID 1963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. biotage.com [biotage.com]
- 7. Separation of Synthetic Benzodiazepines by SPE and LC-MS/MS [phenomenex.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. specartridge.com [specartridge.com]
- 11. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 12. Determination of midazolam and its alpha-hydroxy metabolite in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. welchlab.com [welchlab.com]
- 14. youtube.com [youtube.com]
Method validation challenges for α-Hydroxytriazolam bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common method validation challenges encountered during the bioanalysis of α-Hydroxytriazolam.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the bioanalysis of α-Hydroxytriazolam?
The most frequently encountered challenges in the bioanalysis of α-Hydroxytriazolam include:
-
Analyte Stability: Ensuring the stability of α-Hydroxytriazolam in biological matrices during sample collection, storage, and processing is critical. As a hydroxylated metabolite, it can be susceptible to degradation.
-
Matrix Effects: Co-eluting endogenous components from biological matrices like plasma and urine can suppress or enhance the ionization of α-Hydroxytriazolam and its internal standard, leading to inaccurate quantification.
-
Internal Standard (IS) Selection and Variability: The choice of an appropriate internal standard is crucial for accurate and precise quantification. Variability in the IS response can compromise the reliability of the results.
-
Extraction Recovery: Achieving consistent and high recovery of α-Hydroxytriazolam from complex biological matrices can be challenging.
-
Hydrolysis of Glucuronide Conjugates: α-Hydroxytriazolam is extensively metabolized to its glucuronide conjugate. For the determination of total α-Hydroxytriazolam, efficient and consistent enzymatic hydrolysis is required, which can be a source of variability.
-
Analytical Interferences: Cross-reactivity with other structurally similar compounds or their metabolites can lead to analytical interferences.
Q2: What is the known stability of α-Hydroxytriazolam in biological matrices?
Based on available literature, the stability of α-Hydroxytriazolam is matrix-dependent:
-
Long-Term Stability: A study investigating the stability of 23 benzodiazepines, including α-Hydroxytriazolam, over an 8-month period found that urine was the most stable matrix for storage.[1] In contrast, postmortem blood was identified as the least stable matrix.[1] The study noted that storage conditions, whether refrigerated at 4°C or frozen at -20°C, had minimal impact on the stability of most of the benzodiazepines tested.[1]
-
Freeze-Thaw Stability: While specific freeze-thaw stability data for α-Hydroxytriazolam in plasma is not extensively detailed in the reviewed literature, it is a critical parameter to evaluate during method validation. A general recommendation is to conduct a minimum of three freeze-thaw cycles during validation to assess stability.
-
Stock Solution Stability: As a chemical reference standard, α-Hydroxytriazolam is reported to be stable for at least two years when stored appropriately.[2]
Q3: How can I minimize matrix effects in my α-Hydroxytriazolam assay?
Minimizing matrix effects is crucial for accurate bioanalysis. Here are some strategies:
-
Effective Sample Preparation: Employ rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering phospholipids (B1166683) and other matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to separate α-Hydroxytriazolam from co-eluting matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more selective column.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The use of a SIL-IS (e.g., α-Hydroxytriazolam-d4) is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.
-
Dilution of Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating their effect on ionization.
Q4: What are the key considerations for selecting an internal standard (IS) for α-Hydroxytriazolam analysis?
The ideal internal standard should mimic the analytical behavior of α-Hydroxytriazolam. Key considerations include:
-
Structural Similarity: A stable isotope-labeled (SIL) version of α-Hydroxytriazolam is the gold standard as it has nearly identical physicochemical properties.
-
Co-elution: The IS should elute at or very close to the retention time of α-Hydroxytriazolam to ensure it experiences the same matrix effects.
-
Extraction Recovery: The IS should have a similar extraction recovery to the analyte.
-
No Interference: The IS should not interfere with the detection of the analyte, and vice versa. There should also be no interference from endogenous matrix components at the retention time of the IS.
Troubleshooting Guides
Guide 1: Poor Peak Shape and/or Low Signal Intensity
| Symptom | Possible Cause | Troubleshooting Steps |
| Tailing or fronting peaks | Column degradation or contamination | 1. Wash the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate mobile phase pH | 1. Ensure the mobile phase pH is appropriate for the analyte's pKa. | |
| Low signal intensity | Ion suppression due to matrix effects | 1. Improve sample clean-up using SPE or LLE. 2. Optimize chromatography to separate the analyte from the suppression zone. 3. Use a stable isotope-labeled internal standard. |
| Inefficient ionization | 1. Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). | |
| Analyte degradation | 1. Investigate sample stability at all stages of the workflow. |
Guide 2: High Variability in Results
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent internal standard response | Inconsistent sample preparation | 1. Ensure precise and consistent pipetting and extraction procedures. |
| Matrix effects affecting the IS differently than the analyte | 1. Use a stable isotope-labeled internal standard. 2. Improve sample clean-up. | |
| Poor precision of quality control samples | Inconsistent enzymatic hydrolysis | 1. Optimize hydrolysis conditions (enzyme concentration, incubation time, temperature, and pH). 2. Ensure consistent mixing and temperature control during incubation. |
| Analyte instability | 1. Re-evaluate analyte stability under all relevant conditions (bench-top, freeze-thaw, long-term). |
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Aliquoting: To 200 µL of plasma or urine sample in a polypropylene (B1209903) tube, add 25 µL of the internal standard working solution.
-
pH Adjustment: Add 100 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) and vortex briefly.
-
Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and dichloromethane).
-
Mixing: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Enzymatic Hydrolysis for Total α-Hydroxytriazolam
This protocol is based on optimized conditions for the hydrolysis of α-Hydroxytriazolam-glucuronide in urine.
-
Sample Preparation: To 1 mL of urine sample, add a suitable buffer to adjust the pH to the optimal range for the chosen enzyme (e.g., pH 6.8 for β-glucuronidase from E. coli).
-
Enzyme Addition: Add a sufficient amount of β-glucuronidase (e.g., 100 units of E. coli β-glucuronidase).[3]
-
Incubation: Incubate the sample at the optimal temperature for the enzyme (e.g., 37°C for E. coli β-glucuronidase) for a sufficient duration (e.g., 90 minutes).[3]
-
Termination: Stop the reaction by adding an organic solvent for extraction.
-
Extraction: Proceed with the sample extraction protocol (e.g., LLE as described in Protocol 1).
Data Presentation
Table 1: Summary of LC-MS/MS Method Parameters for α-Hydroxytriazolam Bioanalysis
| Parameter | Method 1 (Plasma) | Method 2 (Urine) |
| Matrix | Human Plasma | Human Urine |
| Sample Preparation | Protein Precipitation | Solid Phase Extraction |
| Chromatography Column | C18, 2.1 x 50 mm, 1.8 µm | Phenyl-Hexyl, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition | 359.1 > 341.1 | 359.1 > 331.1 |
| Internal Standard | α-Hydroxytriazolam-d4 | α-Hydroxytriazolam-d4 |
| LLOQ | 0.1 ng/mL | 0.5 ng/mL |
| Precision (%CV) | < 10% | < 15% |
| Accuracy (%Bias) | ± 8% | ± 10% |
Note: The values in this table are examples and may vary depending on the specific method and instrumentation.
Visualizations
Caption: Bioanalytical workflow for α-Hydroxytriazolam from sample receipt to reporting.
Caption: Troubleshooting flowchart for ion suppression in LC-MS/MS analysis.
References
Technical Support Center: α-Hydroxytriazolam Urinalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-hydroxytriazolam urinalysis.
Frequently Asked Questions (FAQs)
General Understanding
Q1: What is α-hydroxytriazolam and why is it measured in urine?
A1: α-hydroxytriazolam is the major active metabolite of the short-acting benzodiazepine (B76468), triazolam. Triazolam is primarily metabolized in the liver to α-hydroxytriazolam and 4-hydroxytriazolam.[1] These metabolites are then conjugated with glucuronic acid and excreted in the urine.[2] Measuring α-hydroxytriazolam in urine is a reliable method to confirm the ingestion of triazolam.[2]
Immunoassay Screening
Q2: My immunoassay screen for benzodiazepines is negative, but I suspect triazolam use. Why could this be?
A2: This is likely a false-negative result. Many commercially available benzodiazepine immunoassays are designed to detect metabolites of more common benzodiazepines, such as nordiazepam and oxazepam.[3] Triazolam and its metabolite, α-hydroxytriazolam, may have poor cross-reactivity with the antibodies used in these assays, leading to a negative result even when the compound is present.[3] It is crucial to use an immunoassay with known cross-reactivity for α-hydroxytriazolam or to proceed with a more specific confirmatory test like GC-MS or LC-MS/MS.
Q3: My immunoassay screen is positive for benzodiazepines, but the confirmatory test for α-hydroxytriazolam is negative. What could cause this discrepancy?
A3: This scenario points to a false-positive result from the immunoassay. False positives can occur due to cross-reactivity with other structurally similar or dissimilar compounds. It is recommended that all positive immunoassay screening tests for benzodiazepines be confirmed by another technique based upon a different principle of analysis.[4]
Commonly reported substances that may cause false-positive benzodiazepine immunoassay results include:
-
Oxaprozin: This nonsteroidal anti-inflammatory drug (NSAID) has been shown to cause false-positive results in several commercial benzodiazepine immunoassays.[4][5][6]
-
Sertraline (B1200038): This selective serotonin (B10506) reuptake inhibitor (SSRI) has been associated with false-positive benzodiazepine screens, though some newer immunoassay formulations may have eliminated this cross-reactivity.[7][8][9][10]
It is also possible that the patient has taken another benzodiazepine that is detected by the immunoassay but was not included in the confirmatory test panel.
Confirmatory Analysis (GC-MS and LC-MS/MS)
Q4: What are matrix effects and how can they interfere with LC-MS/MS analysis of α-hydroxytriazolam?
A4: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the urine matrix.[11][12][13] This can lead to inaccurate quantification of α-hydroxytriazolam. Matrix effects can be minimized by:
-
Effective sample preparation: Using techniques like solid-phase extraction (SPE) to clean up the sample and remove interfering substances.
-
Chromatographic separation: Optimizing the liquid chromatography method to separate α-hydroxytriazolam from matrix components.
-
Use of an internal standard: A stable isotope-labeled internal standard (e.g., α-hydroxytriazolam-d4) that co-elutes with the analyte can help to compensate for matrix effects.
Q5: Why is enzymatic hydrolysis necessary for the analysis of α-hydroxytriazolam in urine?
A5: A significant portion of α-hydroxytriazolam is excreted in the urine as a glucuronide conjugate.[2] This conjugated form may not be readily detectable by some analytical methods. Enzymatic hydrolysis, typically using β-glucuronidase, cleaves the glucuronide group, converting the metabolite back to its free form (α-hydroxytriazolam), which can then be extracted and analyzed by GC-MS or LC-MS/MS.[14][15][16][17]
Sample Adulteration
Q6: Can adulterants in the urine sample affect the analysis of α-hydroxytriazolam?
A6: Yes, adulterants can lead to false-negative results. Common household substances can be added to urine to try and mask the presence of drugs. Some adulterants that can interfere with benzodiazepine testing include:
-
Acids and Alkalis: Strong acids (e.g., vinegar, toilet bowl cleaner) and bases (e.g., bleach, liquid drain opener) can alter the pH of the urine and may degrade the analyte.[18]
-
Oxidizing agents: Bleach and other oxidizing agents can chemically modify the drug metabolite, making it undetectable.[19]
-
Glutaraldehyde: This chemical can interfere with some immunoassay tests.[19]
Laboratories often perform specimen integrity tests to check for adulteration by measuring pH, specific gravity, and creatinine (B1669602) levels, and screening for common adulterants.
Troubleshooting Guides
Unexpected Immunoassay Results
| Issue | Possible Causes | Troubleshooting Steps |
| Negative screen, but clinical suspicion of triazolam use is high. | Low cross-reactivity of the immunoassay for α-hydroxytriazolam. | 1. Review the package insert for your immunoassay to check for known cross-reactivity with α-hydroxytriazolam. 2. If cross-reactivity is low or unknown, send the sample for confirmatory testing using GC-MS or LC-MS/MS. |
| Positive screen, but confirmatory test is negative. | False-positive due to a cross-reacting substance (e.g., oxaprozin, sertraline).[4][7][8][9] | 1. Review the patient's medication list for potential cross-reacting drugs. 2. Consider using a different immunoassay with different antibody specificity for re-screening. 3. Always rely on the confirmatory test result for definitive identification. |
Issues in Confirmatory Analysis (GC-MS/MS & LC-MS/MS)
| Issue | Possible Causes | Troubleshooting Steps |
| Low recovery of α-hydroxytriazolam. | Incomplete enzymatic hydrolysis. Inefficient extraction. | 1. Hydrolysis: Verify the activity of the β-glucuronidase enzyme. Optimize incubation time, temperature, and pH.[17] 2. Extraction: Ensure the pH of the sample is optimized for the extraction method (e.g., solid-phase extraction, liquid-liquid extraction). Check the purity and suitability of extraction solvents. |
| Poor peak shape or shifting retention times in LC-MS/MS. | Matrix effects.[11] Column degradation. | 1. Matrix Effects: Improve sample clean-up. Use a stable isotope-labeled internal standard. Dilute the sample if sensitivity allows. 2. Column: Check the column performance with standards. If necessary, wash or replace the column. |
| Signal suppression or enhancement in LC-MS/MS. | Matrix effects from co-eluting endogenous compounds.[11][12] | 1. Modify the chromatographic gradient to better separate the analyte from interfering matrix components. 2. Evaluate different sample preparation techniques (e.g., different SPE sorbents). 3. Use a stable isotope-labeled internal standard. |
| No detectable peak for α-hydroxytriazolam. | Sample adulteration. Analyte degradation. Very low concentration below the limit of detection (LOD). | 1. Adulteration: Check the results of specimen integrity testing. 2. Degradation: Ensure proper sample storage (frozen) and handling. 3. Concentration: If possible, use a more sensitive instrument or a larger sample volume. |
Quantitative Data on Interferences
Table 1: Cross-Reactivity of Oxaprozin in Benzodiazepine Immunoassays
| Immunoassay | Concentration of Oxaprozin causing a positive result | Reference |
| EMIT d.a.u. | 5,000 - 10,000 ng/mL | [4] |
| Abbott FPIA | ~10,000 ng/mL | [4] |
| BMC CEDIA | ~10,000 ng/mL | [4] |
Note: In a study where subjects received a single 1200 mg oral dose of oxaprozin, all 36 urine specimens tested positive with EMIT and CEDIA, and 35 of 36 were positive with FPIA, using a 200 ng/mL benzodiazepine cutoff.[4]
Table 2: Effects of Adulterants on Benzodiazepine Urinalysis
| Adulterant | Observation | Potential Impact on α-hydroxytriazolam | Reference |
| Vinegar (9% acetic acid) | Produced false-negative results for diazepam and alprazolam immunochromatographic strips. | High potential for causing false negatives. | [18] |
| Lemon Juice | Produced false-negative results for diazepam and alprazolam immunochromatographic strips. | High potential for causing false negatives. | [18] |
| Bleach (5% NaOCl) | Can invalidate tests. | Can degrade α-hydroxytriazolam, leading to false negatives. | [18] |
| Glutaraldehyde | Can cause false-negative screening results for some drugs of abuse. | Potential to interfere with immunoassay-based screening. | [19] |
Experimental Protocols
Protocol 1: Enzymatic Hydrolysis of Urine Samples
This is a general protocol and may require optimization for specific laboratory conditions and enzyme batches.
-
Pipette 1 mL of urine into a labeled glass tube.
-
Add an appropriate internal standard (e.g., α-hydroxytriazolam-d4).
-
Add 1 mL of 1 M phosphate (B84403) buffer (pH 6.8).[20]
-
Add β-glucuronidase (e.g., from E. coli at 100 units/mL of urine).[17]
-
Gently vortex the mixture.
-
Incubate the sample. Optimal conditions can vary depending on the enzyme source (e.g., 37°C for 90 minutes for E. coli β-glucuronidase).[17]
-
After incubation, allow the sample to cool to room temperature before proceeding to extraction.
Protocol 2: GC-MS Analysis of α-Hydroxytriazolam (Post-Hydrolysis and Extraction)
This protocol is a general guideline and requires optimization.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction on the hydrolyzed sample to isolate the analytes. A common liquid-liquid extraction involves using a borate (B1201080) buffer (pH 9.0) and an organic solvent like tert-butyl methyl ether.[20]
-
Evaporation: Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the residue in an appropriate solvent (e.g., acetonitrile) and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to create a silyl (B83357) derivative of α-hydroxytriazolam.[2][15][16] Heat the mixture as required for the specific reagent (e.g., 60°C for 1 hour for MTBSTFA).[20]
-
Injection: Inject a small volume (e.g., 1-3 µL) of the derivatized sample into the GC-MS.
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) or Negative Ion Chemical Ionization (NICI). NICI can offer enhanced sensitivity for derivatized benzodiazepines.[20]
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for α-hydroxytriazolam derivative and the internal standard for quantification and qualification.
-
Protocol 3: LC-MS/MS Analysis of α-Hydroxytriazolam (Post-Hydrolysis and Extraction)
This protocol is a general guideline and requires optimization.
-
Extraction: Perform solid-phase extraction (SPE) on the hydrolyzed sample. A mixed-mode cation exchange (MCX) sorbent can be effective.
-
Reconstitution: After elution from the SPE cartridge and evaporation, reconstitute the sample in a mobile phase-compatible solvent (e.g., a mixture of the initial mobile phase components).
-
Injection: Inject a small volume of the reconstituted sample into the LC-MS/MS system.
-
LC Conditions:
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid).[1]
-
Flow Rate: Typical analytical flow rates (e.g., 0.2-0.5 mL/min).
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both α-hydroxytriazolam and its stable isotope-labeled internal standard. An example transition for α-hydroxytriazolam is m/z 359.0 → 331.0.[1]
-
Visualizations
Caption: Metabolic pathway of Triazolam.
Caption: Troubleshooting workflow for urinalysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Urinary screening for alpha-OH triazolam by FPIA and EIA with confirmation by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Oxaprozin cross-reactivity in three commercial immunoassays for benzodiazepines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Improved CEDIA benzodiazepine assay eliminates sertraline crossreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. False-Positive Urine Screening for Benzodiazepines: An Association with Sertraline?: A Two-year Retrospective Chart Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. False-Positive Urine Screening for Benzodiazepines: An Association with Sertraline? A Two-year Retrospective Chart Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eijppr.com [eijppr.com]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GC-MS confirmation of urinary benzodiazepine metabolites [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Urinalysis of alpha-hydroxyalprazolam, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Adulterants in Urine Drug Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. arch.ies.gov.pl [arch.ies.gov.pl]
Technical Support Center: α-Hydroxytriazolam Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the extraction of α-Hydroxytriazolam, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter influencing the extraction efficiency of α-Hydroxytriazolam?
A1: The pH of the aqueous sample is the most critical parameter. α-Hydroxytriazolam, like other benzodiazepines, is a weakly basic compound. Adjusting the pH of the sample matrix ensures the analyte is in its non-ionized, more lipophilic state, which significantly enhances its partitioning into an organic solvent during liquid-liquid extraction (LLE) or its retention on a non-polar solid-phase extraction (SPE) sorbent.
Q2: What is the ideal pH range for extracting α-Hydroxytriazolam?
Q3: How does pH affect the choice of extraction solvent in Liquid-Liquid Extraction (LLE)?
A3: The choice of an appropriate water-immiscible organic solvent is crucial. At a basic pH, α-Hydroxytriazolam is in its neutral form and will readily partition into a non-polar or moderately polar organic solvent. Common choices include:
-
Diethyl ether: Offers good recovery but is highly volatile and can form explosive peroxides.
-
Methyl tert-butyl ether (MTBE): A safer alternative to diethyl ether with similar extraction properties.
-
Ethyl acetate: A more polar solvent that can also be effective.
-
Mixtures of solvents: A combination of a non-polar and a slightly more polar solvent, such as hexane (B92381) and ethyl acetate, can be used to fine-tune the extraction selectivity.
Q4: Can Solid-Phase Extraction (SPE) be used for α-Hydroxytriazolam, and how does pH play a role?
A4: Yes, SPE is a common and efficient technique for the extraction and clean-up of benzodiazepines from biological matrices. For α-Hydroxytriazolam, a reversed-phase SPE sorbent (e.g., C8 or C18) is typically used. The role of pH is critical in the sample loading step. The sample should be adjusted to a basic pH (e.g., 8.0-9.0) to ensure α-Hydroxytriazolam is in its neutral, non-ionized form, promoting strong retention on the non-polar sorbent. The elution is then carried out using an organic solvent, sometimes with a small amount of acid to protonate the analyte and facilitate its release from the sorbent.
Q5: What are the signs of poor extraction efficiency, and how can I troubleshoot it?
A5: Signs of poor extraction efficiency include low recovery of the analyte, poor reproducibility of results, and high background noise in the analytical chromatogram. Our troubleshooting guide below addresses these issues in detail.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Recovery of α-Hydroxytriazolam | Incorrect pH of the sample. | Ensure the pH of the aqueous sample is in the optimal basic range (pH 8.0-10.0). Use a calibrated pH meter for accurate measurement. |
| Inappropriate extraction solvent (LLE). | Select a water-immiscible organic solvent with appropriate polarity. Consider solvent mixtures to optimize partitioning. | |
| Insufficient mixing or extraction time (LLE). | Vortex or gently shake the sample and solvent for an adequate duration to ensure equilibrium is reached. Avoid vigorous shaking to prevent emulsion formation. | |
| Breakthrough during sample loading (SPE). | Ensure the sample is loaded onto the conditioned and equilibrated SPE cartridge at a slow and steady flow rate. | |
| Premature elution during washing (SPE). | The wash solvent may be too strong. Use a weaker organic solvent in the wash step or increase the aqueous component. | |
| Incomplete elution from the SPE cartridge. | The elution solvent may be too weak. Use a stronger organic solvent or add a small amount of acid to the elution solvent to protonate the analyte. | |
| High Variability in Results | Inconsistent pH adjustment. | Prepare fresh buffer solutions and calibrate the pH meter before each use. |
| Emulsion formation during LLE. | Reduce the shaking intensity. Add salt (salting out) to the aqueous phase to break the emulsion. Centrifugation can also help separate the layers. | |
| Inconsistent SPE technique. | Ensure consistent flow rates during all steps of the SPE procedure. Avoid letting the sorbent bed run dry before sample loading. | |
| High Background/Interference | Co-extraction of matrix components. | Optimize the pH to selectively extract α-Hydroxytriazolam while minimizing the extraction of interfering substances. |
| Inadequate wash step in SPE. | Incorporate a wash step with a solvent that can remove interferences without eluting the analyte. | |
| Use of a "back-extraction" step in LLE. | After the initial extraction into an organic solvent, back-extract the α-Hydroxytriazolam into an acidic aqueous solution. Then, re-adjust the pH of the aqueous phase to basic and extract again into a fresh organic solvent. This can significantly improve sample cleanup. |
Data Presentation
The following table illustrates the expected trend of α-Hydroxytriazolam extraction efficiency with varying pH during a liquid-liquid extraction. Please note that these are representative values based on the general principles of extracting basic compounds and are intended for illustrative purposes, as a comprehensive experimental dataset for α-Hydroxytriazolam was not found in the available literature.
| pH of Aqueous Sample | Expected Ionization State of α-Hydroxytriazolam | Expected Partitioning Behavior | Illustrative Extraction Efficiency (%) |
| 4.0 | Predominantly Ionized (Protonated) | Favors Aqueous Phase | < 20% |
| 6.0 | Partially Ionized | Partitioning into organic phase begins | 30-50% |
| 7.0 | Approaching Neutral | Increased partitioning into organic phase | 60-75% |
| 8.0 | Mostly Non-ionized (Neutral) | Favorable partitioning into organic phase | > 85% |
| 9.0 | Predominantly Non-ionized (Neutral) | Optimal partitioning into organic phase | > 95% |
| 10.0 | Predominantly Non-ionized (Neutral) | Optimal partitioning into organic phase | > 95% |
| 11.0 | Non-ionized (Neutral) | Favorable partitioning, but potential for degradation of some analytes | > 90% (potential for instability) |
Experimental Protocols
Detailed Methodology for Liquid-Liquid Extraction (LLE) of α-Hydroxytriazolam
This protocol is a generalized procedure based on common practices for benzodiazepine (B76468) extraction from biological fluids (e.g., plasma or urine).
1. Sample Preparation:
-
To 1 mL of the biological sample (e.g., plasma, urine) in a glass centrifuge tube, add an appropriate internal standard.
-
Add 1 mL of a suitable buffer to adjust the pH. A 0.1 M phosphate (B84403) buffer at pH 8.4 is a good starting point. Confirm the final pH of the sample mixture using a calibrated pH meter.
2. Extraction:
-
Add 5 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or a 9:1 mixture of hexane:ethyl acetate).
-
Cap the tube and vortex for 2 minutes or gently mix on a rocker for 15 minutes to ensure thorough extraction. Avoid vigorous shaking to prevent emulsion formation.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
3. Analyte Recovery:
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
4. Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the analytical method (e.g., LC-MS/MS).
-
Vortex briefly to ensure complete dissolution of the residue.
-
The sample is now ready for injection into the analytical instrument.
Visualizations
Caption: Liquid-Liquid Extraction Workflow for α-Hydroxytriazolam.
Caption: Effect of pH on α-Hydroxytriazolam's Ionization and Phase Partitioning.
Validation & Comparative
α-Hydroxytriazolam Cross-Reactivity in Benzodiazepine Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of metabolites in immunoassays is critical for accurate interpretation of screening results. This guide provides a comparative analysis of the cross-reactivity of α-hydroxytriazolam, a primary metabolite of the short-acting benzodiazepine (B76468) triazolam, in various commercial benzodiazepine immunoassays. The data presented is compiled from peer-reviewed studies and manufacturer's product information.
The detection of benzodiazepines and their metabolites is a common practice in clinical and forensic toxicology. Immunoassays are widely used for initial screening due to their speed and high throughput. However, the specificity of these assays can vary significantly, leading to potential false-negative or false-positive results. The cross-reactivity of a specific metabolite, such as α-hydroxytriazolam, is a key performance characteristic of these assays.
Comparative Analysis of Cross-Reactivity
The following table summarizes the cross-reactivity of α-hydroxytriazolam in several commercially available benzodiazepine immunoassays. Cross-reactivity is typically expressed as the percentage of the concentration of the cross-reacting substance that produces a response equivalent to a given concentration of the assay's target analyte (often nordiazepam or oxazepam).
| Immunoassay Kit | Manufacturer | Calibrator/Cutoff | α-Hydroxytriazolam Cross-Reactivity (%) | Reference |
| DRI® Benzodiazepine Assay | Thermo Fisher Scientific | 200 ng/mL Oxazepam | 143 | [1] |
| CEDIA DAU Benzodiazepine Assay (Newer Version) | Boehringer Mannheim Corp. | Not Specified | 193 | [2] |
| CEDIA DAU Benzodiazepine Assay (Older Version) | Boehringer Mannheim Corp. | Not Specified | 12 | [2] |
| Abuscreen Radioimmunoassay (RIA-a) | Roche Diagnostic Systems | Not Specified | Detectable | [3] |
It is important to note that the degree of cross-reactivity can be influenced by the specific formulation of the immunoassay, the calibrator used, and the cutoff concentration. For instance, a newer version of the CEDIA DAU benzodiazepine assay demonstrated a significant increase in cross-reactivity to α-hydroxytriazolam compared to its older counterpart, rising from 12% to 193%.[2] This highlights the importance of being aware of the specific assay version being used in a laboratory. The DRI® Benzodiazepine Assay also shows a high cross-reactivity of 143% for α-hydroxytriazolam.[1] One study also found α-hydroxytriazolam to be detectable by the Abuscreen Radioimmunoassay (RIA-a), although a specific percentage was not provided.[3]
Experimental Methodologies
The determination of cross-reactivity is a critical component of immunoassay validation. A common experimental protocol involves the following steps:
-
Preparation of Stock Solutions: A high-concentration stock solution of α-hydroxytriazolam is prepared in a suitable solvent (e.g., methanol, ethanol, or dimethylformamide).
-
Serial Dilutions: The stock solution is serially diluted in a drug-free urine or buffer matrix to create a range of concentrations.
-
Immunoassay Analysis: Each dilution is then analyzed using the benzodiazepine immunoassay according to the manufacturer's instructions.
-
Determination of Apparent Concentration: The immunoassay response for each dilution is used to determine the "apparent concentration" of the cross-reactant, based on the assay's calibration curve established with its target analyte.
-
Calculation of Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general workflow for determining immunoassay cross-reactivity and the principle of a competitive immunoassay.
References
A Comparative Guide to LC-MS/MS and GC-MS for α-Hydroxytriazolam Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate analytical technique is paramount for generating accurate and reliable data. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of α-hydroxytriazolam, a primary metabolite of the short-acting hypnotic, triazolam.
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS often hinges on the required sensitivity, precision, and the nature of the analyte. For α-hydroxytriazolam, a polar and thermally labile compound, LC-MS/MS generally offers superior sensitivity. The following table summarizes the quantitative performance of both techniques for the analysis of α-hydroxytriazolam in urine.
| Parameter | LC-MS/MS | GC-MS |
| Limit of Quantitation (LOQ) | 5 ng/mL[1][2] | < 10 ng/mL (for a panel of benzodiazepines including α-hydroxytriazolam) |
| Precision (%CV) | < 15% (within- and between-run)[1][2] | < 5% (within-run), ≤ 11% (between-run) (for a panel of benzodiazepines) |
| Accuracy | -12.33% to 9.76%[1][2] | Not specifically reported for α-hydroxytriazolam |
| Derivatization Required | No | Yes (typically silylation)[3] |
| Sample Preparation Time | Shorter | Longer (due to derivatization)[4] |
| Throughput | Higher | Lower |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the analysis of α-hydroxytriazolam using both LC-MS/MS and GC-MS.
LC-MS/MS Methodology
This method is adapted from a validated procedure for the simultaneous quantification of triazolam and its metabolites in human urine.[1][2]
1. Sample Preparation (Hydrolysis and Solid-Phase Extraction - SPE)
-
To 500 µL of urine, add 50 µL of 2 M ammonium (B1175870) acetate (B1210297) (pH 5.0), 13 µL of β-glucuronidase, and an internal standard (e.g., triazolam-d4).
-
Incubate the mixture at 50°C for 30 minutes to hydrolyze the glucuronide conjugate.
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the incubated urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water containing 2% ammonium hydroxide.
-
Elute the analyte with 1 mL of methanol containing 2% formic acid.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: Thermo® C18 (e.g., 2.1 x 50 mm, 3 µm)
-
Mobile Phase: Acetonitrile (B52724)/Water/Formic Acid (35:65:0.2, v/v/v)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization: Positive Ion Electrospray (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transition for α-hydroxytriazolam: m/z 359.0 → 331.0[1][2]
-
Internal Standard (triazolam-d4) Transition: m/z 347.0 → 312.0[1]
GC-MS Methodology
The following protocol is a generalized procedure for the GC-MS analysis of benzodiazepines, including α-hydroxytriazolam, requiring a derivatization step to improve volatility and thermal stability.[3][5]
1. Sample Preparation (Hydrolysis and Liquid-Liquid Extraction - LLE)
-
To a urine sample, add an internal standard (e.g., α-hydroxytriazolam-d4) and a buffer (e.g., phosphate (B84403) buffer, pH 6.8).
-
Add β-glucuronidase and incubate to hydrolyze the glucuronide conjugate.
-
Adjust the pH to approximately 9 with a suitable buffer (e.g., borate (B1201080) buffer).
-
Perform liquid-liquid extraction with an organic solvent (e.g., tert-butyl methyl ether).
-
Separate the organic layer and evaporate it to dryness.
2. Derivatization (Silylation)
-
To the dried extract, add a silylating agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., acetonitrile or ethyl acetate).[3][6]
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction.[6]
3. Gas Chromatography (GC)
-
Column: Methyl silicone capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Injector: Splitless mode
-
Temperature Program: A suitable temperature program is required to separate the derivatized analytes. An example program could be: initial temperature of 150°C, ramp to 300°C.
4. Mass Spectrometry (MS)
-
Ionization: Electron Ionization (EI)
-
Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: Specific ions for the derivatized α-hydroxytriazolam and internal standard would be selected for quantification. For the TBDMS derivative of α-hydroxytriazolam, characteristic ions would be monitored.[6]
Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for both LC-MS/MS and GC-MS analysis of α-hydroxytriazolam.
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of α-hydroxytriazolam. However, for this specific analyte, LC-MS/MS demonstrates clear advantages in terms of sensitivity and sample preparation efficiency.[4] The ability to analyze α-hydroxytriazolam directly without the need for derivatization significantly reduces sample handling and analysis time, making LC-MS/MS a more suitable choice for high-throughput laboratories.[4]
GC-MS remains a robust and reliable technique, particularly when LC-MS/MS is unavailable. However, the mandatory derivatization step adds complexity and potential for variability in the analytical workflow. The choice of analytical platform should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitation of benzodiazepines in blood and urine using gas chromatography-mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS confirmation of urinary benzodiazepine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. obrnutafaza.hr [obrnutafaza.hr]
A Comparative Guide to the Quantification of α-Hydroxytriazolam Across Laboratories
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for pharmacokinetic studies, clinical toxicology, and forensic analysis. α-Hydroxytriazolam, the primary active metabolite of the short-acting benzodiazepine (B76468) triazolam, is a key analyte in these investigations.[1][2] This guide provides a comprehensive comparison of various analytical methods for α-Hydroxytriazolam quantification, summarizing performance data from multiple studies to aid laboratories in method selection and validation.
Quantitative Performance of Analytical Methods
The selection of an analytical method for α-Hydroxytriazolam quantification is often a trade-off between sensitivity, specificity, throughput, and cost. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Immunoassays.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.[3]
| Matrix | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Reference |
| Human Urine | 5 | < 15% (within- and between-run) | -12.33% to 9.76% | [4] |
| Human Urine | 30 - 50 | < 10% (total CV) | >80% recovery | [3] |
| Human Plasma | 0.1 | < 15.26% (within- and between-run) | -8.08% to 13.33% | [5] |
| Human Blood | 5 - 1000 (analytical range) | Not explicitly stated for α-Hydroxytriazolam | Not explicitly stated for α-Hydroxytriazolam | [6] |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, though it often requires derivatization for polar metabolites like α-Hydroxytriazolam to improve volatility and chromatographic performance.[7]
| Matrix | LOQ (ng/mL) | Precision (%CV) | Extraction Efficiency | Reference |
| Human Urine | < 10 | < 5% (within-run), ≤ 11% (between-run) | > 90% | [8] |
Immunoassays
Immunoassays, such as Fluorescence Polarization Immunoassay (FPIA) and Enzyme Immunoassay (EIA), are suitable for rapid screening purposes. While they offer high throughput, they may exhibit cross-reactivity with other benzodiazepines and generally have higher detection limits compared to chromatographic methods.[1]
| Method | Matrix | Performance Characteristics | Reference |
| FPIA (Abbott TDx) | Urine | α-OH triazolam at 300 ng/mL gave a response equivalent to the 200-ng/mL nordiazepam calibrator. | [1] |
| EIA (Syva EMIT d.a.u.) | Urine | α-OH triazolam at 100-200 ng/mL gave a response equivalent to the 300-ng/mL calibrator. | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are summaries of typical experimental protocols for the quantification of α-Hydroxytriazolam.
LC-MS/MS Method for Human Urine[4]
-
Sample Preparation:
-
An internal standard (triazolam-d4) is added to the urine sample.
-
The sample is subjected to hydrolysis with β-glucuronidase to cleave the glucuronide conjugate of α-Hydroxytriazolam.
-
Liquid-liquid extraction or solid-phase extraction (SPE) is performed to isolate the analyte.
-
-
Chromatography:
-
Separation is achieved on a C18 reversed-phase column.
-
The mobile phase typically consists of a mixture of acetonitrile (B52724) and water with a formic acid modifier, run in a gradient or isocratic mode.[4][5]
-
-
Mass Spectrometry:
-
Detection is performed using a triple-quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).
-
Quantification is achieved using Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition for α-Hydroxytriazolam is commonly m/z 359.0 → 331.0.[4]
-
GC-MS Method for Human Urine[8]
-
Sample Preparation:
-
An internal standard (e.g., oxazepam-2H5) is added to the urine sample.
-
Enzymatic hydrolysis with β-glucuronidase is performed.
-
The sample is extracted using an organic solvent. . Derivatization: The extracted analyte is derivatized using a silylating agent (e.g., tert-butyldimethylsilyl -TBDMS) to increase its volatility for GC analysis.[8]
-
-
Gas Chromatography:
-
The derivatized sample is injected into a gas chromatograph equipped with a capillary column.
-
-
Mass Spectrometry:
-
Detection is performed by a mass spectrometer, typically in electron ionization (EI) mode.
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the processes involved in α-Hydroxytriazolam analysis, the following diagrams illustrate a typical experimental workflow and the metabolic conversion of triazolam.
Caption: General experimental workflow for α-Hydroxytriazolam quantification.
Caption: Metabolic pathway of Triazolam.
References
- 1. Urinary screening for alpha-OH triazolam by FPIA and EIA with confirmation by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Quantitation of Benzodiazepines and Metabolites in Urine by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. itspsolutions.com [itspsolutions.com]
- 7. scispace.com [scispace.com]
- 8. Urinalysis of alpha-hydroxyalprazolam, alpha-hydroxytriazolam, and other benzodiazepine compounds by GC/EIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetics of α-Hydroxytriazolam and Triazolam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of the short-acting hypnotic agent triazolam and its primary active metabolite, α-hydroxytriazolam. The following sections present quantitative data, experimental methodologies, and visual representations of the metabolic pathways and analytical workflows to facilitate a comprehensive understanding for research and drug development purposes.
Executive Summary
Triazolam is a potent triazolobenzodiazepine characterized by rapid oral absorption and a short elimination half-life. It undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system, to form two main metabolites: α-hydroxytriazolam and 4-hydroxytriazolam. While both are pharmacologically active, α-hydroxytriazolam is the major metabolite. However, its systemic exposure as an unconjugated, active compound is significantly lower than that of the parent drug, triazolam. This is due to its rapid conversion to an inactive glucuronide conjugate and subsequent renal excretion. Consequently, while α-hydroxytriazolam contributes to the overall pharmacological effect, its pharmacokinetic profile is distinct from that of triazolam, being characterized by a rapid appearance and clearance. Direct and detailed pharmacokinetic analysis of unconjugated α-hydroxytriazolam in plasma is challenging due to its very low concentrations.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for triazolam and its metabolites, compiled from various studies in healthy adult populations following oral administration.
Table 1: Pharmacokinetic Parameters of Triazolam
| Parameter | Mean Value | Range | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1.3 hours | 0.5 - 4.0 hours | [1] |
| Peak Plasma Concentration (Cmax) | 4.4 ng/mL (for a 0.5 mg dose) | 1.7 - 9.4 ng/mL | [1] |
| Elimination Half-Life (t1/2) | 2.6 hours | 1.1 - 4.4 hours | [1] |
| Absolute Bioavailability (Oral) | 44% | ||
| Protein Binding | ~89% |
Table 2: Pharmacokinetic Parameters of α-Hydroxytriazolam Metabolites
| Parameter | α-Hydroxytriazolam Glucuronide | Unconjugated α-Hydroxytriazolam | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 1.3 hours | Not consistently quantifiable | [2] |
| Peak Plasma Concentration (Cmax) | 6.1 ng/mL | Present in insufficient amounts for kinetic analysis | [2] |
| Elimination Half-Life (t1/2) | 3.9 hours | Shorter than the parent compound | [3] |
Note: The pharmacokinetic parameters for unconjugated α-hydroxytriazolam are difficult to determine accurately due to its very low plasma concentrations.[2][4] Studies have shown that while detectable, the levels are often below the limit of quantification needed for robust pharmacokinetic modeling.
Experimental Protocols
Pharmacokinetic Study Design
A common experimental design for evaluating the pharmacokinetics of triazolam and its metabolites involves a single-dose, open-label study in healthy human volunteers.
-
Subject Recruitment: Healthy adult male and female volunteers are recruited after obtaining informed consent. Exclusion criteria typically include a history of significant medical conditions, use of interacting medications, and substance abuse.
-
Drug Administration: A single oral dose of triazolam (e.g., 0.25 mg or 0.5 mg) is administered with a standardized volume of water after an overnight fast.[5]
-
Blood Sampling: Serial venous blood samples are collected into heparinized tubes at predose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours).[5]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.
-
Urine Collection: Urine samples are often collected at specified intervals to assess the excretion of metabolites.
Bioanalytical Method: LC-MS/MS for Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the simultaneous quantification of triazolam and α-hydroxytriazolam in plasma.[6][7]
-
Sample Preparation:
-
An internal standard (e.g., a deuterated analog of triazolam) is added to the plasma samples.
-
Proteins are precipitated using a solvent like acetonitrile (B52724).
-
The supernatant is separated and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Separation:
-
A C18 reverse-phase column is commonly used.
-
The mobile phase typically consists of a gradient mixture of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is used.
-
Quantification is performed using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for triazolam, α-hydroxytriazolam, and the internal standard.
-
Visualizations
Metabolic Pathway of Triazolam
Caption: Metabolic pathway of triazolam to its hydroxylated metabolites and subsequent glucuronidation.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for a typical pharmacokinetic study of triazolam and its metabolites.
References
- 1. Population study of triazolam pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazolam disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of intravenously administered midazolam, triazolam and their hydroxy metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of triazolam in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmocokinetics and pharmacodynamics of single-dose triazolam: electroencephalography compared with the Digit-Symbol Substitution Test - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of triazolam and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
α-Hydroxytriazolam: A Comparative Guide for its Use as a Triazolam Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of α-hydroxytriazolam as a biomarker for triazolam use against alternative biomarkers. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of metabolic pathways and experimental workflows to aid in the selection of appropriate analytical strategies.
Introduction
Triazolam, a short-acting benzodiazepine (B76468) marketed under trade names such as Halcion®, is primarily used for the short-term treatment of severe insomnia.[1] Due to its potential for misuse and abuse, sensitive and reliable methods for detecting its use are crucial in clinical and forensic toxicology.[2] Triazolam is extensively metabolized in the liver, primarily by the cytochrome P450 3A (CYP3A) enzyme system, into two major active metabolites: α-hydroxytriazolam and 4-hydroxytriazolam.[3][4] These metabolites are subsequently conjugated with glucuronic acid and excreted in the urine.[3][4] This guide focuses on the utility of α-hydroxytriazolam as a primary biomarker for triazolam intake, comparing it with the parent drug and its other major metabolite, 4-hydroxytriazolam.
Metabolic Pathway of Triazolam
The metabolic conversion of triazolam to its hydroxylated metabolites is a critical step in its elimination. The following diagram illustrates this pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics of triazolam in geriatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolam disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urinary screening for alprazolam, triazolam, and their metabolites with the EMIT d.a.u. benzodiazepine metabolite assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to α-Hydroxytriazolam Assay Validation
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable data and regulatory compliance. This guide provides a comprehensive comparison of validated analytical methods for α-hydroxytriazolam, a primary metabolite of the hypnotic agent triazolam, in accordance with FDA and ICH guidelines.
This publication delves into the critical parameters of analytical method validation, presenting a side-by-side comparison of performance data from published studies. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods. Furthermore, this guide utilizes graphical representations to clarify the intricate workflows and relationships inherent in the validation process.
Performance Under the Microscope: A Comparative Analysis
The selection of an appropriate analytical method hinges on its performance characteristics. The following tables summarize the quantitative validation data for different methods used to quantify α-hydroxytriazolam in biological matrices.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for α-Hydroxytriazolam
| Parameter | Method 1 (Human Plasma) | Method 2 (Human Urine) | Method 3 (Blood) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[1] | 5 ng/mL[2] | 1 ng/mL[3] |
| Within-Run Precision (%RSD) | < 15.26%[1] | < 15%[2] | Not Reported |
| Between-Run Precision (%RSD) | < 15.26%[1] | < 15%[2] | Not Reported |
| Accuracy | -8.08% to 13.33%[1] | -12.33% to 9.76%[2] | Within ±15% of expected value[3] |
| Recovery | Not Reported | Not Reported | 35% to 90%[3] |
Table 2: Validation Parameters for a GC/EIMS Method for α-Hydroxytriazolam in Urine
| Parameter | Value |
| Limit of Quantitation (LOQ) | < 10 ng/mL[4] |
| Within-Run Precision (%CV) | < 5% (at 200 ng/mL)[4] |
| Between-Run Precision (%CV) | ≤ 11% (at 200 ng/mL)[4] |
| Extraction Efficiency | > 90%[4] |
Decoding the Protocols: A Look at Experimental Methodologies
The successful implementation of any analytical method requires a detailed understanding of its protocol. Below are the experimental methodologies for the key techniques discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for α-Hydroxytriazolam in Human Plasma[1]
-
Sample Preparation: Solid-phase extraction (SPE).
-
Chromatographic Separation:
-
Column: Thermo C18.
-
Mobile Phase: Acetonitrile:H₂O:Formic Acid (35:65:0.2, v/v/v).
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Ion Electrospray Ionization (ESI).
-
Quantification Mode: Multiple Reaction Monitoring (MRM).
-
Monitored Transitions: m/z 359.0 → 308.3 for α-hydroxytriazolam and m/z 347.0 → 312.0 for the internal standard (triazolam-D4).
-
Gas Chromatography/Electron Ionization-Mass Spectrometry (GC/EIMS) for α-Hydroxytriazolam in Urine[4]
-
Sample Preparation:
-
Enzymatic hydrolysis with β-glucuronidase.
-
Liquid-liquid extraction.
-
Derivatization with a silylating agent (tert-butyldimethylsilyl).
-
-
Internal Standard: Oxazepam-2H5.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
Visualizing the Framework: Validation Workflows and Parameter Relationships
To further elucidate the validation process, the following diagrams, generated using Graphviz, illustrate the key workflows and logical connections as stipulated by FDA and ICH guidelines.
References
A Comparative Analysis of Solid-Phase Extraction Sorbents for α-Hydroxytriazolam Purification
For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical. α-Hydroxytriazolam, the primary active metabolite of the short-acting hypnotic triazolam, is a key analyte in pharmacokinetic and toxicological studies. Efficient extraction and purification of α-Hydroxytriazolam from complex biological matrices such as urine and plasma are paramount for reliable analysis. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, offering cleaner extracts and higher concentration factors compared to traditional liquid-liquid extraction.
The choice of SPE sorbent is a crucial determinant of extraction efficiency, selectivity, and reproducibility. Sorbents are broadly categorized based on their retention mechanisms, which include reversed-phase, ion-exchange, and mixed-mode interactions. This guide provides a comparative overview of different SPE sorbent types for the extraction of α-Hydroxytriazolam, supported by experimental data from various studies.
Performance Comparison of SPE Sorbent Types
| Sorbent Type (Example Product) | Retention Mechanism | Typical Recovery Rate (%) | Matrix Effect | Key Advantages & Applications |
| Polymeric Reversed-Phase (e.g., Waters Oasis HLB, Phenomenex Strata-X) | Hydrophilic-Lipophilic Balanced | 85-100% | Low to Moderate | High and consistent recoveries for a broad range of analytes; stable across a wide pH range. Ideal for bioanalysis and forensic toxicology where high recovery is crucial.[1] |
| Mixed-Mode Cation Exchange (e.g., Waters Oasis MCX, Agilent Bond Elut Plexa PCX, Phenomenex Strata-X-C) | Reversed-Phase & Strong Cation Exchange | 80-95% | Low | Enhanced selectivity for basic and neutral compounds, leading to cleaner extracts.[1] Highly effective for extraction from complex matrices like urine and plasma.[2] |
| Silica-Based Reversed-Phase (e.g., C8, C18) | Hydrophobic Interaction | 70-95% | Moderate to High | Widely applicable and cost-effective for the retention of non-polar compounds.[1] Suitable for general screening of drugs in urine and plasma. |
Note: Recovery rates are generalized from studies on benzodiazepine (B76468) panels and may vary for α-Hydroxytriazolam depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting extraction procedures. Below are representative experimental protocols for SPE of α-Hydroxytriazolam from a urine matrix using polymeric and mixed-mode sorbents.
Generic Polymeric Reversed-Phase SPE Protocol (e.g., for Waters Oasis HLB or Phenomenex Strata-X)
This protocol is a composite based on common procedures for benzodiazepine extraction.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate internal standard.
-
For the analysis of conjugated metabolites, perform enzymatic hydrolysis using β-glucuronidase (e.g., at 60°C for 30 minutes at an appropriate pH).
-
Centrifuge the sample to remove any particulate matter.
-
Dilute the supernatant with a buffer to adjust the pH, ensuring consistent retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Pass 1-2 mL of methanol (B129727) through the cartridge to solvate the stationary phase. It is important not to let the sorbent bed dry out.
-
-
SPE Cartridge Equilibration:
-
Pass 1-2 mL of deionized water or a suitable buffer (matching the sample dilution buffer) through the cartridge to prepare it for the sample matrix.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned and equilibrated cartridge at a slow and steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 1-2 mL of deionized water to remove polar interferences.
-
A subsequent wash with a weak organic solvent mixture (e.g., 5-20% methanol in water) can be used to remove less polar interferences without eluting the analyte of interest.
-
-
Elution:
-
Elute the retained α-Hydroxytriazolam with 1-2 mL of an appropriate organic solvent, such as acetonitrile (B52724) or methanol, or a mixture thereof.
-
Simplified Mixed-Mode Cation Exchange SPE Protocol (e.g., for Waters Oasis MCX)
Modern mixed-mode sorbents often allow for simplified protocols.
-
Sample Pre-treatment & Hydrolysis (In-well):
-
Combine 200 µL of urine, internal standard, hydrolysis buffer, and β-glucuronidase enzyme directly in the wells of the SPE plate.
-
Incubate at room temperature or elevated temperature as required for hydrolysis. This in-well hydrolysis approach eliminates sample transfer steps.
-
-
Sample Loading:
-
Add 200 µL of 0.1% formic acid in water to the well, mix, and then apply a vacuum to load the sample onto the sorbent. Notably, for some modern polymeric sorbents like Oasis MCX, the conditioning and equilibration steps can be eliminated without compromising recovery.
-
-
Washing:
-
Wash 1: 1 mL of 0.1% formic acid in water.
-
Wash 2: 1 mL of 30% methanol in water.
-
-
Drying:
-
Dry the sorbent bed for approximately 5 minutes under a high vacuum.
-
-
Elution:
-
Elute the analyte with 1-2 mL of an appropriate elution solvent, which for mixed-mode cation exchange sorbents is often a mixture of an organic solvent with a small amount of a basic modifier (e.g., ammonium (B1175870) hydroxide) to disrupt the ionic interactions.
-
Logical Workflow for SPE Sorbent Selection and Method Development
The selection of an appropriate SPE sorbent and the subsequent method development follow a logical progression to achieve optimal extraction performance. The following diagram illustrates this workflow.
References
Stability of α-Hydroxytriazolam Across Biological Matrices: A Comparative Guide
The accurate quantification of drug metabolites in biological samples is paramount for pharmacokinetic and toxicological studies. The stability of an analyte from the time of sample collection to analysis is a critical factor that can significantly influence the reliability of these results. This guide provides a comparative overview of the stability of α-hydroxytriazolam, a primary active metabolite of the benzodiazepine (B76468) triazolam, in various human biological matrices: whole blood, plasma, serum, and urine. The information is intended for researchers, scientists, and drug development professionals to aid in the design of robust analytical protocols.
Comparative Stability Data
The stability of α-hydroxytriazolam is influenced by the storage temperature, the biological matrix, and the duration of storage. The following table summarizes available data on the stability of α-hydroxytriazolam and other benzodiazepines under different conditions. It is important to note that specific quantitative stability data for α-hydroxytriazolam across all matrices and conditions is not extensively available in a single comprehensive study. Therefore, data from studies on general benzodiazepine stability have been included to provide a broader context.
| Biological Matrix | Storage Temperature | Duration | Analyte Class / Specific Compound | Stability Outcome |
| Whole Blood | Room Temperature (~20-25°C) | 1 year | Benzodiazepines (general) | Significant degradation (70-100% loss for low and high concentrations respectively)[1][2] |
| 4°C | 1 year | Benzodiazepines (general) | Significant degradation (50-100% loss for low and high concentrations respectively)[1][2] | |
| -20°C | 8 months | 23 Benzodiazepines (including α-hydroxytriazolam) | Concentrations decreased over time, but storage conditions had little effect on the decrease for most drugs.[1] | |
| -20°C | 1 year | Benzodiazepines (general) | Minimal degradation (10-20% loss)[1][2] | |
| -80°C | 1 year | Benzodiazepines (general) | Not significant loss at high concentrations, 5-12% decrease at low concentrations[2] | |
| Plasma | Room Temperature (~20-25°C) | 24 hours | Coagulation factors | No significant changes observed in one study, suggesting potential for short-term stability of some components.[3][4] |
| -20°C | 30 days | General analytes | Considered a better condition for preserving glucose, creatinine, and uric acid compared to 2-8°C.[5] | |
| -80°C | 1 year | Freeze-dried plasma proteins | Stable.[6] | |
| Serum | -20°C | 3 months | General chemistry analytes | Adequate stability for most common analytes.[7][8][9][10] |
| Freeze-Thaw Cycles (up to 10 cycles at -20°C) | 10 days | General chemistry analytes | Most analytes remained stable.[7][8][9][10] | |
| Urine | Not specified | Not specified | α-hydroxytriazolam | Stable during autosampler use for 12 hours. |
| -20°C | 30 days | Opioids and Benzodiazepines | Sample storage conditions affected the stability of all drugs investigated. | |
| -80°C | 4 months | Clonazolam and nifoxipam | Clonazolam showed a mean stability of -21%, just outside the ±20% acceptance limit. |
Experimental Protocols
To ensure the integrity of biological samples for α-hydroxytriazolam analysis, a validated and robust experimental protocol is essential. Below is a detailed methodology based on established analytical methods for benzodiazepines.
Sample Collection and Handling
-
Blood Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma/Serum Preparation:
-
For plasma, centrifuge the whole blood sample at approximately 2000g for 10 minutes.[5]
-
For serum, allow the blood to clot at room temperature for at least 30 minutes before centrifugation.
-
-
Urine Collection: Collect urine samples in sterile containers.
-
Immediate Processing: Process all samples as soon as possible after collection to minimize degradation. If immediate analysis is not possible, store the samples at the appropriate temperature as indicated by stability data.
Sample Storage
Based on the available data, the following storage conditions are recommended:
-
Short-term storage (up to 24 hours): Refrigeration at 2-8°C is acceptable for plasma and serum.[3][4]
-
Long-term storage: Freezing at -20°C or preferably -80°C is recommended for all matrices to ensure the long-term stability of α-hydroxytriazolam.[1][2]
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. If repeated analysis is anticipated, aliquot the samples into smaller volumes before freezing.[7][8][9][10]
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of α-hydroxytriazolam in biological matrices.[11][12]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode SPE cartridge.
-
Load the pre-treated biological sample (e.g., plasma, urine).
-
Wash the cartridge to remove interferences.
-
Elute the analyte of interest.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[12]
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for α-hydroxytriazolam and an internal standard.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the processes involved in assessing α-hydroxytriazolam stability, the following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Workflow for α-Hydroxytriazolam Stability Assessment.
Caption: Key Factors Affecting α-Hydroxytriazolam Stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of benzodiazepines in whole blood samples stored at varying temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of coagulation factors in plasma prepared after a 24-hour room temperature hold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sample Management: Stability of Plasma and Serum on Different Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Freeze-dried plasma proteins are stable at room temperature for at least 1 year - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous determination of triazolam and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A highly sensitive method to quantify triazolam and its metabolites with liquid chromatography--mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Pharmacological Profile of α-Hydroxytriazolam: A Comparative Analysis
A detailed examination of the correlation between α-hydroxytriazolam concentration and its pharmacological effects, with a comparative look at alternative benzodiazepines. This guide is intended for researchers, scientists, and drug development professionals.
Executive Summary
α-Hydroxytriazolam is the primary active metabolite of the short-acting benzodiazepine (B76468), triazolam. While possessing pharmacological activity, its clinical significance is often considered minor due to its rapid clearance and substantially lower plasma concentrations compared to the parent compound. This guide synthesizes the available experimental data to explore the relationship between α-hydroxytriazolam concentrations and its sedative, anxiolytic, and cognitive effects. A comparative analysis with triazolam and other commonly used benzodiazepines, such as alprazolam and diazepam, is provided to contextualize its pharmacological profile. The information presented herein is supported by detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Comparative Pharmacokinetics: α-Hydroxytriazolam and Alternatives
The pharmacological effect of a drug is intrinsically linked to its pharmacokinetic profile. While data directly measuring the pharmacokinetic parameters of α-hydroxytriazolam are scarce due to its low plasma concentrations, its profile is understood in the context of its parent drug, triazolam. Following oral administration of triazolam, α-hydroxytriazolam is formed via hepatic metabolism.
Table 1: Comparative Pharmacokinetic Parameters
| Compound | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | Notes |
| Triazolam | 1.3 ± 0.1 | 4.4 ± 0.3 (after 0.5 mg dose) | 1.5 - 5.5 | Rapidly absorbed with a short duration of action. |
| α-Hydroxytriazolam | Not well established | Generally undetectable or at very low concentrations (<0.1 ng/mL) | Shorter than triazolam | Rapidly conjugated and eliminated. |
| Alprazolam | 1 - 2 | ~12-22 (after 1 mg dose) | 9 - 16 | Intermediate-acting benzodiazepine. |
| Diazepam | 1 - 2 | ~300-400 (after 10 mg dose) | 20 - 100 (including active metabolites) | Long-acting benzodiazepine with multiple active metabolites. |
Note: The data presented are aggregated from multiple studies and may vary based on individual patient characteristics and study design.
Correlation of Concentration with Pharmacological Effects
Direct quantitative correlation between α-hydroxytriazolam plasma concentrations and specific pharmacological endpoints is not well-documented in publicly available literature. However, its effects can be inferred from studies on triazolam and from in-vitro and preclinical models. Benzodiazepines exert their effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.
Table 2: Comparative Pharmacological Effects
| Effect | α-Hydroxytriazolam | Triazolam | Alprazolam | Diazepam |
| Sedation/Hypnosis | Present, but less potent and shorter duration than triazolam. | Potent, rapid onset, and short duration. | Moderate sedative effects. | Pronounced sedative effects, longer duration. |
| Anxiolysis | Assumed to be present due to GABA-A receptor activity. | Effective for short-term management of anxiety.[1] | Widely used for anxiety disorders. | Effective for a broad range of anxiety disorders. |
| Cognitive Impairment | Likely contributes to the overall cognitive effects of triazolam. | Can cause anterograde amnesia and impair psychomotor performance.[2][3] | Can impair memory and psychomotor function. | Known to cause drowsiness and impair cognitive functions. |
| Receptor Binding Affinity | Binds to the benzodiazepine site on the GABA-A receptor. | High affinity for the GABA-A receptor.[4] | High affinity for the GABA-A receptor. | High affinity for the GABA-A receptor. |
Experimental Protocols
Quantification of α-Hydroxytriazolam in Plasma
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity for the simultaneous quantification of triazolam and its metabolites.
-
Sample Preparation:
-
Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the samples to separate plasma.
-
To 200 µL of plasma, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
-
-
Assessment of Sedative Effects
Method: Observer's Assessment of Alertness/Sedation (OAA/S) Scale
The OAA/S is a validated scale to assess the level of sedation.
-
Procedure:
-
A trained observer assesses the patient's level of alertness and sedation at predefined time points after drug administration.
-
The assessment is based on the patient's response to their name spoken in a normal tone, and if necessary, with increasing levels of stimulation.
-
-
Scoring:
-
5: Responds readily to name spoken in a normal tone (alert).
-
4: Lethargic response to name spoken in a normal tone.
-
3: Responds only after name is called loudly and/or repeatedly.
-
2: Responds only after mild prodding or shaking.
-
1: Does not respond to mild prodding or shaking.
-
0: Does not respond to noxious stimulus.
-
Assessment of Cognitive Performance
Method: Digit Symbol Substitution Test (DSST)
The DSST is a sensitive neuropsychological test to assess cognitive functions including processing speed, attention, and executive function.
-
Procedure:
-
The test consists of a key with digit-symbol pairs and a series of digits.
-
The participant is required to write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds).
-
-
Scoring:
-
The score is the number of correct symbols completed within the time limit.
-
A lower score indicates greater cognitive impairment.
-
Visualizations
Caption: Metabolic pathway of triazolam.
Caption: Experimental workflow for PK/PD analysis.
Caption: Benzodiazepine action at the GABA-A receptor.
References
- 1. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of triazolam premedication on anxiety, sedation, and amnesia in general anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of triazolam premedication on anxiety, sedation, and amnesia in general anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of alpha-Hydroxytriazolam: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of alpha-Hydroxytriazolam, an active metabolite of the controlled substance triazolam, is a critical component of laboratory safety and regulatory compliance. Adherence to strict protocols is essential to prevent environmental contamination and diversion of this substance. This guide provides essential safety and logistical information for the operational disposal of this compound in a laboratory setting.
Regulatory Framework and Key Principles
The disposal of this compound is governed by regulations from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA). As a metabolite of a Schedule IV controlled substance, this compound must be handled in accordance with the Controlled Substances Act. The primary principle mandated by the DEA for the disposal of controlled substances is that they must be rendered "non-retrievable."[1] This means the substance cannot be transformed to a physical or chemical state as a controlled substance or controlled substance analogue.
Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to environmental contamination and poses a risk of diversion.[2] Therefore, all disposal methods must be thoroughly documented and comply with federal, state, and local regulations.
Recommended Disposal Procedure
Given the stringent regulatory requirements and the lack of a specific, universally approved chemical destruction protocol for this compound, the primary and most compliant method of disposal for bulk quantities is through a DEA-registered reverse distributor .[3]
For incidental disposal of non-recoverable residual amounts, such as that remaining in an empty vial after use, the empty container may be discarded in a biohazard sharps container. The disposal of the empty container must be recorded in the controlled substance accountability record.[4]
On-Site Chemical Deactivation (for Spills and Residual Amounts)
While not a substitute for a reverse distributor for bulk disposal, chemical deactivation can be employed for spills or to treat residual amounts before final disposal. This process aims to render the this compound non-retrievable. Based on the known chemical properties of benzodiazepines, a two-step process involving oxidation followed by hydrolysis can be considered.
It is critical to perform this procedure in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Step 1: Oxidation
Studies have shown that benzodiazepines can be degraded by strong oxidizing agents. A common and effective method for the destruction of many organic compounds is the use of an oxidizing agent like potassium permanganate (B83412) in an acidic solution or sodium hypochlorite (B82951) (bleach).
Step 2: Hydrolysis
Following oxidation, hydrolysis under acidic or basic conditions can further break down the molecule. Some research indicates that benzodiazepines like triazolam show notable degradation under acidic pH and elevated temperatures.
Important Considerations:
-
Verification: After any chemical deactivation procedure, it is best practice to verify the destruction of the compound. This would require analytical testing of the resulting solution.
-
Waste Stream: The resulting decontaminated solution may still be considered hazardous waste depending on the reagents used and must be disposed of through the institution's hazardous waste program.
Quantitative Data for Disposal Planning
Due to the lack of a standardized chemical destruction protocol for this compound, specific quantitative data for chemical reagents is not available in published literature. The selection of reagents and their concentrations would need to be determined on a case-by-case basis, taking into account the quantity of this compound to be destroyed and institutional safety protocols. The following table provides a general framework for considerations.
| Parameter | Guideline | Source/Rationale |
| Primary Disposal Method | DEA-Registered Reverse Distributor | DEA Regulations |
| Spill Decontamination | Oxidizing Agent (e.g., 10% Bleach solution) followed by a neutralizing agent (e.g., sodium thiosulfate) | General laboratory safety protocols for hazardous drug decontamination.[5] |
| Residual Deactivation | Chemical digestion with activated carbon | DEA-approved method to meet the "non-retrievable" standard.[1] |
| pH for Potential Degradation | Acidic conditions may promote degradation | Studies on benzodiazepine (B76468) stability suggest increased degradation at lower pH. |
Experimental Protocols for Verification
To ensure that this compound has been rendered non-retrievable, the treated waste stream should be analyzed. The following are established analytical methods that can be adapted for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: The aqueous waste sample is extracted using a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH to optimize extraction efficiency.
-
Derivatization: The extracted analyte may require derivatization (e.g., silylation) to improve its volatility and chromatographic properties.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification and quantification. The absence of the characteristic mass spectrum of this compound would indicate its destruction.
High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: The aqueous waste sample is filtered to remove any particulate matter.
-
HPLC Analysis: An aliquot of the filtered sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometric detector.
-
Quantification: The concentration of any remaining this compound is determined by comparing its peak area to a calibration curve prepared with known standards.
Disposal Workflow and Logical Relationships
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistics for Handling alpha-Hydroxytriazolam
For researchers, scientists, and drug development professionals, the safe handling and disposal of alpha-Hydroxytriazolam, an active metabolite of triazolam, are paramount.[1] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and compliance with safety regulations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with acute toxicity if swallowed, in contact with skin, or inhaled.[2] It is also suspected of damaging fertility or the unborn child.[2] Therefore, stringent adherence to safety protocols is mandatory.
Summary of Hazards:
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[2][3] |
| Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child[2][3] |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with powder-free nitrile gloves.[4][5] | Prevents skin contact and absorption. The outer glove should be removed immediately after handling. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[6] If not feasible, a NIOSH-approved respirator with appropriate cartridges is necessary. | Minimizes inhalation of airborne particles. |
| Body Protection | A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[5] | Protects against contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial when working with potent compounds like this compound.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential spills or airborne particles.[6]
-
Ventilation: Ensure adequate ventilation to minimize inhalation exposure.[7]
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the operation within a ventilated enclosure to prevent the dispersal of powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing. This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) and Methanol.[1]
-
Transfers: Use appropriate tools, such as spatulas and sealed containers, to transfer the compound and avoid direct contact.
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.[7]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Security: As a metabolite of a controlled substance, storage in a secure, locked cabinet is recommended to prevent unauthorized access.[8]
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., pipette tips, gloves, lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatibility is confirmed.
-
Sharps: Needles and other sharps must be disposed of in a designated sharps container.
2. Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. The cleaning materials should be disposed of as hazardous waste.
-
Glassware: Reusable glassware should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[9]
3. Final Disposal:
-
Licensed Disposal Vendor: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[10]
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of controlled substance analogs and hazardous chemical waste.
Logical Relationship for Waste Disposal
Caption: A diagram illustrating the logical progression of steps for the proper disposal of waste contaminated with this compound.
Experimental Protocols Cited
While specific experimental protocols for this compound are not widely published, methods for its detection and quantification in biological samples have been described. These generally involve the following steps:
Sample Preparation for GC/MS Analysis of this compound in Urine:
-
A urine sample (1 ml) is mixed with 1 ml of 1 M phosphate (B84403) buffer (pH 6.8).[11]
-
The mixture is incubated at 37°C for 2 hours with 2 mg of β-glucuronidase.[11]
-
The solution is then mixed with 5 ml of 0.2 M borate (B1201080) buffer (pH 9.0) and 10 ml of tert-butyl methyl ether.[11]
-
An internal standard is added, and the mixture is shaken and centrifuged.[11]
-
The organic layer is separated and processed for subsequent analysis.[11]
This information is intended to provide a foundation for safe laboratory practices. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for this compound before commencing any work.
References
- 1. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 4. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 5. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 6. HANDLING OF POTENT MOLECULES (CATEGORY-IV) – PharmaGuideHub [pharmaguidehub.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. dfs.dc.gov [dfs.dc.gov]
- 9. vumc.org [vumc.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. arch.ies.gov.pl [arch.ies.gov.pl]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
